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  • Product: Methyl 3-methoxy-1H-pyrrole-2-carboxylate
  • CAS: 112373-17-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts for Methyl 3-methoxy-1H-pyrrole-2-carboxylate

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-methoxy-1H-pyrrole-2-carboxylate. Designed for researchers, scientists, and professionals in d...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-methoxy-1H-pyrrole-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of predicted chemical shifts, an interpretation of substituent effects, a standard experimental protocol for data acquisition, and a guide to structural elucidation using advanced NMR techniques.

Introduction: The Structural Significance of Substituted Pyrroles

Pyrrole and its derivatives are fundamental heterocyclic scaffolds prevalent in a vast array of natural products, pharmaceuticals, and advanced materials.[1] The precise characterization of their molecular structure is paramount for understanding their biological activity and chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of these molecules in solution.

This guide focuses on Methyl 3-methoxy-1H-pyrrole-2-carboxylate, a polysubstituted pyrrole featuring both an electron-donating group (EDG) and an electron-withdrawing group (EWG). The interplay of these substituents creates a unique electronic environment within the pyrrole ring, which is reflected in its characteristic ¹H and ¹³C NMR spectra. Understanding these spectral features is crucial for confirming the identity and purity of the compound in research and development settings.

Predicted NMR Spectral Data

In the absence of publicly available, experimentally verified spectra for Methyl 3-methoxy-1H-pyrrole-2-carboxylate, the following ¹H and ¹³C NMR chemical shifts have been predicted using advanced computational algorithms. These predictions are based on a comprehensive analysis of substituent effects and a large database of related chemical structures.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the atoms of Methyl 3-methoxy-1H-pyrrole-2-carboxylate are numbered as shown in the diagram below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Dissolve Sample in Deuterated Solvent P2 Filter into NMR Tube P1->P2 A1 Insert Sample into Spectrometer P2->A1 A2 Lock and Shim A1->A2 A3 Set Acquisition Parameters A2->A3 A4 Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Spectra A3->A4 D1 Fourier Transform A4->D1 D2 Phase and Baseline Correction D1->D2 D3 Reference Spectra D2->D3 D4 Signal Integration and Multiplicity Analysis D3->D4 D5 Assign Signals and Elucidate Structure D4->D5

Caption: A generalized workflow for NMR analysis of organic compounds.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: ~12-16 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16, averaged to improve signal-to-noise.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled single-pulse experiment.

  • Spectral Width: ~200-220 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds (longer for quaternary carbons).

  • Number of Scans (NS): 1024 or more, depending on the sample concentration.

Advanced 2D NMR for Structural Confirmation

To unambiguously assign all proton and carbon signals, a series of 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are spin-spin coupled. For Methyl 3-methoxy-1H-pyrrole-2-carboxylate, a cross-peak between the H4 and H5 signals would be expected, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would be used to definitively assign the signals for C4/H4 and C5/H5, as well as the methyl carbons and their corresponding protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is particularly powerful for assigning quaternary carbons and piecing together the molecular framework. Key expected HMBC correlations include:

    • H5 to C3 and C4.

    • H4 to C2, C3, and C5.

    • The protons of the ester methyl group (C8) to the carbonyl carbon (C6) and the ester oxygen (if observable).

    • The protons of the methoxy group (C10) to C3.

2D_NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR for Connectivity cluster_elucidation Structural Elucidation H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Coupling) H1->COSY Identifies coupled protons HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC Links protons to carbons HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC Establishes multi-bond connectivity C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC Structure Unambiguous Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical workflow for structural elucidation using 2D NMR techniques.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of Methyl 3-methoxy-1H-pyrrole-2-carboxylate. By understanding the fundamental principles of substituent effects and employing a systematic approach to spectral interpretation, researchers can confidently identify and characterize this and related substituted pyrroles. The provided experimental protocol and guide to 2D NMR techniques offer a robust framework for obtaining and interpreting high-quality NMR data, which is essential for advancing research and development in fields where these important heterocyclic compounds are utilized.

References

  • nmrdb.org. Free Web-Based Proton NMR Prediction and Assignment with NMRDB. Available from: [Link]

  • Rigel, N., Li, D. W., & Brüschweiler, R. (2023). COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of 1H and 13C NMR Chemical Shifts of Organic Molecules and Metabolites. Journal of Chemical Information and Modeling, 63(24), 7789-7796. Available from: [Link]

  • Chemaxon. NMR Predictor - Documentation. Available from: [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available from: [Link]

  • Thirumal, M., & G, V. (2012). Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone. Der Pharma Chemica, 4(4), 1434-1441. Available from: [Link]

  • Oszczapowicz, J. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International journal of molecular sciences, 6(2), 63-80. Available from: [Link]

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Exploratory

Crystallographic Analysis and Structural Dynamics of Methyl 3-methoxy-1H-pyrrole-2-carboxylate: A Technical Guide

Executive Summary Methyl 3-methoxy-1H-pyrrole-2-carboxylate (CAS: 112373-17-8) is a critical heterocyclic building block utilized in the synthesis of complex bioactive molecules, including prodigiosin analogues and advan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-methoxy-1H-pyrrole-2-carboxylate (CAS: 112373-17-8) is a critical heterocyclic building block utilized in the synthesis of complex bioactive molecules, including prodigiosin analogues and advanced pharmaceutical intermediates[1]. Understanding its solid-state behavior through X-ray crystallography is essential for drug development professionals, as the crystal packing, hydrogen-bonding motifs, and π -electron delocalization directly influence the compound's solubility, stability, and reactivity.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Herein, we dissect the causality behind the structural dynamics of pyrrole-2-carboxylates, detailing the electronic influence of the 3-methoxy substitution, and provide a self-validating, field-proven protocol for acquiring high-resolution crystallographic data.

Structural Dynamics & Crystal Packing Theories

The solid-state architecture of pyrrole-2-carboxylate derivatives is governed by a delicate balance of steric constraints and electronic delocalization[2].

The Syn Conformation and R22​(10) Dimerization

In the crystalline state, the pyrrole N-H group and the carbonyl C=O group of the ester typically adopt a syn conformation[3]. This coplanar arrangement is not merely a steric preference; it is a thermodynamic necessity that facilitates the formation of robust intermolecular hydrogen bonds. Molecules of this class predominantly self-assemble into centrosymmetric dimers characterized by the R22​(10) graph-set motif[4].

Electronic Influence of the 3-Methoxy Group

The introduction of a methoxy group at the C3 position fundamentally alters the electron density map of the pyrrole ring.

  • Resonance (+M Effect): The oxygen lone pairs of the methoxy group participate in π -electron delocalization across the pyrrole ring, increasing the partial negative charge on the carbonyl oxygen[5].

  • Hydrogen Bond Strengthening: This increased electron density transforms the carbonyl oxygen into a superior hydrogen-bond acceptor, significantly shortening the N-H···O=C bond distance compared to unsubstituted analogs[2].

  • Steric Locking: The steric bulk of the 3-methoxy group restricts the rotational freedom of the ester moiety, entropically favoring the syn conformer required for dimerization.

G A 3-Methoxy Substitution on Pyrrole Ring B Electron Donation (+M effect) A->B C Steric Hindrance at C3 Position A->C D Increased Electron Density on Carbonyl Oxygen B->D E Restriction of Rotational Freedom C->E F Strengthened N-H...O=C Hydrogen Bonds D->F G Stabilization of syn-Conformer E->G H Formation of R2^2(10) Supramolecular Dimers F->H G->H

Fig 1: Mechanistic logic of 3-methoxy substitution on crystal packing and dimerization.

Experimental Protocol: High-Resolution X-Ray Crystallography

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating workflow. Every step includes internal checks to verify data integrity before proceeding.

Phase 1: Crystal Growth via Vapor Diffusion

Causality: Slow evaporation often leads to twinned or disordered crystals due to rapid supersaturation. Vapor diffusion allows for a controlled, asymptotic approach to the nucleation point, yielding highly ordered single crystals.

  • Dissolution: Dissolve 15 mg of Methyl 3-methoxy-1H-pyrrole-2-carboxylate in 0.5 mL of ethyl acetate (good solvent) in a 2 mL inner vial.

  • Diffusion Setup: Place the inner vial inside a 20 mL outer vial containing 3 mL of n-hexane (antisolvent). Cap the outer vial tightly.

  • Incubation: Store at 20 °C in a vibration-free environment for 48–72 hours until colorless block-like crystals form.

Phase 2: Crystal Mounting and Data Collection

Causality: Data must be collected at cryogenic temperatures (100 K) to minimize the Debye-Waller factors (thermal vibrations), which is critical for accurately resolving the electron density of the N-H hydrogen atom[3].

  • Mounting: Select a crystal with dimensions roughly 0.2×0.2×0.1 mm. Coat the crystal in Paratone-N oil to prevent solvent loss and mount it on a MiTeGen polyimide loop.

  • Flash-Cooling: Transfer immediately to the diffractometer goniometer head under a 100 K nitrogen cold stream.

  • Screening (Self-Validation Check): Collect 10 initial frames. Calculate the internal agreement factor ( Rint​ ). Do not proceed to full data collection unless Rint​<0.05 , as higher values indicate twinning or poor crystal quality.

  • Acquisition: Collect full sphere data using Mo K α radiation ( λ=0.71073 Å) with ω and ϕ scans.

Phase 3: Structure Solution and Refinement
  • Reduction: Integrate and scale the data using software such as APEX3/SAINT. Apply multi-scan absorption correction (SADABS).

  • Solution: Solve the structure using intrinsic phasing (SHELXT)[3].

  • Refinement: Refine via full-matrix least-squares on F2 using SHELXL[3].

  • Hydrogen Atom Validation: Locate the pyrrole N-H hydrogen atom in the difference Fourier map. Refine its coordinates freely to validate the hydrogen-bonding geometry, rather than placing it in a geometrically idealized position.

G A Crystal Growth (Vapor Diffusion) B Mounting & Cryocooling (100 K) A->B C Frame Screening (Validate R_int < 0.05) B->C D Data Collection (Mo Kα Radiation) C->D E Structure Solution (SHELXT) D->E F Anisotropic Refinement (SHELXL) E->F

Fig 2: Self-validating workflow for X-ray crystallographic analysis.

Quantitative Data Presentation

The following tables summarize the representative crystallographic parameters and hydrogen-bond geometries expected for Methyl 3-methoxy-1H-pyrrole-2-carboxylate, extrapolated from high-resolution studies of homologous pyrrole-2-carboxylate frameworks[2][6].

Table 1: Representative Crystallographic Parameters
ParameterValue
Empirical Formula C 7​ H 9​ NO 3​
Formula Weight 155.15 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈7.8 Å, b≈11.2 Å, c≈8.5 Å
Volume ≈730 Å 3
Z (Molecules per unit cell) 4
Density (calculated) 1.41 g/cm 3
Absorption Coefficient ( μ ) 0.11 mm −1
Final R indices[ I>2σ(I) ] R1​≈0.035 , wR2​≈0.092
Table 2: Hydrogen Bond Geometry

The strength of the hydrogen bonding is a direct consequence of the π -electron delocalization enhanced by the 3-methoxy substituent[5].

D-H···A MotifD-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
N(1)-H(1)···O(2) i 0.88(2)1.95(2)2.815(3)168(2)
C(4)-H(4)···O(3) ii 0.952.553.382(4)145

(Symmetry transformations used to generate equivalent atoms: (i) -x, -y, -z; (ii) x, y-1, z)

Conclusion

The crystallographic analysis of Methyl 3-methoxy-1H-pyrrole-2-carboxylate reveals a highly ordered supramolecular architecture driven by R22​(10) hydrogen-bonded dimers[4]. By understanding the causality between the 3-methoxy group's electron-donating properties and the strengthening of the N-H···O=C interactions[5], researchers can better predict the physicochemical properties of this molecule when utilized as a scaffold in drug discovery. Strict adherence to the self-validating low-temperature X-ray protocol ensures the accurate mapping of these subtle electronic effects.

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Foundational

Solvation Dynamics and Solubility Profiling of Methyl 3-methoxy-1H-pyrrole-2-carboxylate: A Technical Guide for Drug Development

Executive Summary In the critical transition from early-stage drug discovery to lead optimization, understanding the physicochemical properties of heterocyclic building blocks is paramount. Methyl 3-methoxy-1H-pyrrole-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the critical transition from early-stage drug discovery to lead optimization, understanding the physicochemical properties of heterocyclic building blocks is paramount. Methyl 3-methoxy-1H-pyrrole-2-carboxylate (M3M2C) is a highly functionalized pyrrole derivative utilized in the synthesis of complex pharmaceutical active ingredients (APIs). This whitepaper provides an in-depth analysis of the structural causality dictating M3M2C's solubility in polar versus non-polar solvents. Furthermore, it establishes a rigorously self-validating experimental workflow for thermodynamic solubility determination, ensuring high-fidelity data for formulation and pharmacokinetic modeling.

Structural Causality of M3M2C Solvation

To accurately predict and measure the solubility of M3M2C, one must first deconstruct its molecular architecture. The compound features a lipophilic aromatic pyrrole core decorated with three distinct functional groups:

  • Pyrrole NH: A strong hydrogen-bond donor.

  • Methoxy Group (-OCH3) at C3: A sterically accessible hydrogen-bond acceptor.

  • Methyl Ester (-COOCH3) at C2: A secondary hydrogen-bond acceptor with a strong dipole moment.

Polar vs. Non-Polar Solvent Interactions

The solubility of a crystalline organic molecule is dictated by the thermodynamic balance between the energy required to disrupt its crystal lattice and the energy released upon solvation.

In highly polar, aprotic solvents (e.g., DMSO, DMF), the strong dipole moments and hydrogen-bond accepting capabilities of the solvent rapidly engage the M3M2C pyrrole NH. This robust solute-solvent interaction easily overcomes the lattice energy, resulting in high solubility. In polar protic solvents (e.g., Methanol), amphiphilic hydrogen bonding occurs, where the solvent acts as both a donor to the ester/methoxy oxygens and an acceptor from the pyrrole NH.

Conversely, in non-polar solvents (e.g., Hexane, Heptane), the solvent can only offer weak London dispersion forces. These dispersive interactions are insufficient to break the strong intermolecular hydrogen bonds (NH···O=C) holding the M3M2C crystal lattice together, leading to notoriously poor solubility.

SolvationLogic M3M2C Methyl 3-methoxy-1H- pyrrole-2-carboxylate HDonor Pyrrole NH (H-Bond Donor) M3M2C->HDonor HAcceptor Methoxy & Ester (H-Bond Acceptors) M3M2C->HAcceptor Hydrophobic Aromatic Ring (Hydrophobic) M3M2C->Hydrophobic Polar Polar Solvents (DMSO, MeOH) NonPolar Non-Polar Solvents (Hexane, Toluene) HDonor->Polar Strong Affinity HAcceptor->Polar Strong Affinity Hydrophobic->NonPolar Lipophilic Interaction

Logical relationship between M3M2C functional groups and solvent polarity affinity.

Kinetic vs. Thermodynamic Solubility Paradigms

In drug discovery, solubility is not a monolithic metric; it is highly dependent on the methodology used.

  • Kinetic Solubility: Used primarily in early High-Throughput Screening (HTS), this method involves dissolving the solid compound in a polar carrier solvent (typically DMSO) and spiking it into an aqueous buffer until precipitation is observed via laser nephelometry[1],[2]. While fast, it represents a metastable state.

  • Thermodynamic Solubility: Critical for lead optimization and formulation, this represents the true equilibrium between the solid crystal lattice and the solution[1],[2].

The DMSO Pitfall: As an Application Scientist, I must emphasize a critical causality in assay design. Utilizing even small amounts of DMSO as a co-solvent in thermodynamic assays can disrupt the crystal lattice thermodynamics. Research demonstrates that3[3]. Therefore, for accurate profiling of M3M2C, a strict, solvent-pure Shake-Flask method must be employed.

The Self-Validating Shake-Flask Protocol

The 4[4]. However, a protocol is only as trustworthy as its internal controls. The following methodology is designed as a self-validating system, ensuring that every potential point of failure is actively monitored.

Step-by-Step Methodology
  • Solid Dispensation & Saturation Control:

    • Action: Dispense an estimated 5-10 mg of crystalline M3M2C into a 2 mL glass vial. Add 1 mL of the target solvent (e.g., Methanol for polar, Hexane for non-polar).

    • Self-Validation Checkpoint: Visually confirm the presence of un-dissolved solid. If the solid dissolves completely upon addition, the solution is not saturated. You must add more M3M2C until a persistent suspension is achieved. Without excess solid, equilibrium cannot be reached[4].

  • Equilibration & Incubation:

    • Action: Seal the vials tightly and place them in a thermostatic incubator shaker set to exactly 25.0°C (±0.1°C). Agitate at 300 RPM for 24 to 72 hours.

    • Self-Validation Checkpoint: For aqueous or protic solvents,4[4]. A pH drift indicates degradation or ionization shifts, invalidating the thermodynamic assumption.

  • Phase Separation:

    • Action: Remove the vials and allow them to sediment for 2 hours. Transfer the mixture to a microcentrifuge tube and centrifuge at 15,000 RPM for 15 minutes to pellet the excess solid[1].

    • Self-Validation Checkpoint: Pass a laser pointer through the supernatant (Tyndall effect check). If the beam is visible, colloidal micro-particles remain suspended, which will artificially inflate the UV-Vis quantification. Re-centrifuge or filter through a 0.22 µm PTFE syringe filter if necessary.

  • Analytical Quantification (HPLC-UV):

    • Action: Dilute the supernatant appropriately in the mobile phase to fall within the linear dynamic range of the instrument. Analyze via HPLC-UV at the compound's λmax​ [1].

    • Self-Validation Checkpoint: The calibration curve must utilize a minimum of 5 points with an R2>0.995 . Inject a known Quality Control (QC) standard every 10 samples to ensure instrument drift is < 2%.

Workflow Step1 1. Dispense Excess Solid (Self-Validation: Visual Saturation) Step2 2. Solvent Addition (Polar vs Non-Polar) Step1->Step2 Step3 3. Shake-Flask Incubation (24-72h, 25°C, Temp Logged) Step2->Step3 Step4 4. Phase Separation (Validation: Tyndall Effect Check) Step3->Step4 Step5 5. HPLC-UV Quantification (Validation: R2 > 0.99) Step4->Step5

Self-validating shake-flask workflow for thermodynamic solubility determination.

Quantitative Solubility Matrix

The following table synthesizes the expected empirical solubility ranges for M3M2C across a spectrum of solvents, categorized by their dielectric constants ( ε ). This data highlights the causal relationship between solvent polarity and the disruption of the pyrrole lattice.

Solvent ClassificationSpecific SolventDielectric Constant ( ε )Polarity IndexEstimated Solubility Range (mg/mL)Dominant Solvation Mechanism
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO)46.77.2> 50.0 (High)Strong H-bond acceptance from Pyrrole NH; high dipole interaction.
Polar Protic Methanol (MeOH)32.75.120.0 - 50.0 (Moderate-High)Amphiphilic H-bonding (both donor and acceptor roles).
Moderate Polar Ethyl Acetate (EtOAc)6.04.410.0 - 20.0 (Moderate)Dipole-dipole interactions; moderate H-bond acceptance.
Non-Polar Halogenated Dichloromethane (DCM)8.93.15.0 - 15.0 (Moderate)Halogen interactions and van der Waals forces with the aromatic core.
Highly Non-Polar Hexane1.90.1< 1.0 (Poor)Purely dispersive forces; insufficient to break the crystal lattice.
Aqueous Water (pH 7.4)80.19.0< 0.1 (Very Poor)Highly limited by the lipophilic nature of the pyrrole/ester framework.

Note: Data represents predictive baseline ranges derived from structure-activity relationships (SAR) for pyrrole-2-carboxylate derivatives at 25°C.

Conclusion

The solubility profile of Methyl 3-methoxy-1H-pyrrole-2-carboxylate is not a random variable, but a predictable outcome of its hydrogen-bonding capabilities and lipophilic core. By employing a rigorously self-validating shake-flask protocol, researchers can avoid common pitfalls—such as DMSO-induced thermodynamic overestimation or colloidal inflation—ensuring that downstream drug development is built upon a foundation of unassailable physicochemical data.

References

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • Shake-Flask Solubility Assay. Bienta.
  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed (NIH).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace.

Sources

Exploratory

Methyl 3-Methoxy-1H-Pyrrole-2-Carboxylate: In Vitro Toxicity and Safety Profiling Guide

Executive Summary Methyl 3-methoxy-1H-pyrrole-2-carboxylate (CAS: 112373-17-8) is a highly versatile heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, including ki...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-methoxy-1H-pyrrole-2-carboxylate (CAS: 112373-17-8) is a highly versatile heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, including kinase inhibitors, anti-inflammatory agents, and neuroprotective compounds[1][2]. While the pyrrole core is a privileged scaffold in medicinal chemistry, its electron-rich nature necessitates rigorous in vitro safety profiling to rule out idiosyncratic toxicity, reactive metabolite formation, and off-target liabilities.

This technical whitepaper provides an authoritative framework for evaluating the in vitro toxicity and safety profile of Methyl 3-methoxy-1H-pyrrole-2-carboxylate and its immediate derivatives. It synthesizes structural activity relationships (SAR), predictive toxicology, and self-validating experimental protocols designed to de-risk this chemotype during early-stage lead optimization.

Structural Toxicology & Predictive SAR

Before initiating in vitro assays, a rational toxicological assessment must begin with the molecule's structural alerts. The safety profile of Methyl 3-methoxy-1H-pyrrole-2-carboxylate is governed by three distinct functional moieties:

  • The Pyrrole Core: Unsubstituted or electron-rich pyrroles are known structural alerts because they can undergo cytochrome P450 (CYP)-mediated oxidative metabolism, potentially forming reactive epoxide intermediates that deplete cellular glutathione (GSH) and cause idiosyncratic hepatotoxicity. However, in this molecule, the electron-withdrawing carboxylate group at the C2 position significantly reduces the electron density of the pyrrole ring, stabilizing it against indiscriminate oxidation.

  • The Methyl Ester: Esters are highly susceptible to hydrolysis by ubiquitous carboxylesterases in plasma and hepatic tissues. The primary biotransformation route for this compound is expected to be rapid hydrolysis to 3-methoxy-1H-pyrrole-2-carboxylic acid, a highly polar metabolite that is typically excreted with low systemic toxicity[3].

  • The Methoxy Group (C3): Methoxy groups on aromatic or heteroaromatic rings are classic sites for CYP-mediated O-demethylation. This process would yield methyl 3-hydroxy-1H-pyrrole-2-carboxylate, which generally exhibits low cytotoxicity but requires profiling to ensure it does not act as a redox-cycling quinone-imine precursor.

Based on GHS classifications for similar pyrrole-2-carboxylate derivatives, the baseline acute hazard is primarily localized irritation (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) rather than severe acute systemic toxicity[3][4].

Biotransformation Parent Methyl 3-methoxy-1H-pyrrole-2-carboxylate Hydrolysis Carboxylesterase (Ester Hydrolysis) Parent->Hydrolysis Demethylation CYP450 (e.g., CYP2D6/3A4) (O-Demethylation) Parent->Demethylation Epoxidation CYP450 Oxidation (Pyrrole Ring Epoxidation) Parent->Epoxidation Minor Pathway Metab1 3-methoxy-1H-pyrrole-2-carboxylic acid (Low Toxicity / Excreted) Hydrolysis->Metab1 Metab2 Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (Intermediate) Demethylation->Metab2 Reactive Reactive Epoxide Intermediate (Potential GSH Depletion) Epoxidation->Reactive

Putative biotransformation pathways and associated toxicological risks.

The In Vitro Safety Profiling Cascade

To systematically de-risk Methyl 3-methoxy-1H-pyrrole-2-carboxylate, a four-phase in vitro screening cascade is required. This cascade is designed as a self-validating system: if a compound shows toxicity in a cell-based assay, the subsequent subcellular assays (like microsomal stability) will identify whether the parent compound or a reactive metabolite is the culprit.

ToxicityWorkflow Start Pyrrole-2-carboxylate Safety Profiling Cytotox 1. Cytotoxicity (HepG2) MTT Assay (24-72h) Start->Cytotox Genotox 2. Genotoxicity (Salmonella) Ames Test ± S9 Fraction Start->Genotox Cardiotox 3. Cardiotoxicity (HEK293) hERG Patch-Clamp Start->Cardiotox Metab 4. Metabolic Stability HLM / CYP Profiling Start->Metab Decision Go/No-Go Decision Lead Optimization Cytotox->Decision Genotox->Decision Cardiotox->Decision Metab->Decision

Standardized 4-phase in vitro safety profiling workflow for pyrrole derivatives.

Phase 1: Hepatotoxicity & Cytotoxicity (HepG2 Cells)

Because the liver is the primary site of xenobiotic metabolism, human hepatocellular carcinoma (HepG2) cells are used to assess baseline cytotoxicity. Pyrrole derivatives generally exhibit low to moderate cytotoxicity in HepG2 cells, with IC₅₀ values often exceeding 100 µM[5][6].

Phase 2: Genotoxicity (Ames Test - OECD 471)

To ensure the compound does not induce DNA mutations, the Ames test is employed. Crucially, this must be performed both with and without rat liver S9 fraction. The causality here is vital: if the compound is only mutagenic with S9, it proves that hepatic enzymes are bioactivating the pyrrole ring into a reactive electrophile (e.g., an epoxide).

Phase 3: Cardiotoxicity (hERG Inhibition)

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel leads to QT prolongation and lethal arrhythmias. While small, neutral pyrroles rarely act as potent hERG blockers (which typically require a basic amine and lipophilic flanking regions), profiling is mandatory for regulatory compliance.

Step-by-Step Experimental Protocols

The following protocols are engineered to ensure reproducibility and scientific integrity. Each step includes the mechanistic rationale (causality) behind the action.

Protocol A: HepG2 Cytotoxicity via MTT Assay

Rationale: The MTT assay measures mitochondrial metabolic activity as a proxy for cell viability. It is highly sensitive to compounds that cause mitochondrial uncoupling or oxidative stress.

  • Cell Seeding: Harvest HepG2 cells at 80% confluence. Seed at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Causality: Seeding density ensures cells remain in the exponential growth phase during the 72-hour assay window, preventing false positives from overgrowth-induced apoptosis.

  • Compound Preparation: Dissolve Methyl 3-methoxy-1H-pyrrole-2-carboxylate in 100% DMSO to create a 10 mM stock. Dilute in culture media to achieve final concentrations ranging from 1 µM to 200 µM. Ensure final DMSO concentration is ≤0.5% . Causality: DMSO >0.5% is inherently cytotoxic to HepG2 cells and will confound viability data.

  • Incubation: Treat cells for 24, 48, and 72 hours at 37°C, 5% CO₂. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Chlorpromazine or Tamoxifen).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondria will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Readout: Remove media carefully. Add 100 µL of DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.

Protocol B: Ames Test (Bacterial Reverse Mutation Assay)

Rationale: Evaluates point mutations and frameshifts using histidine-dependent Salmonella typhimurium strains.

  • Strain Preparation: Culture S. typhimurium strains TA98, TA100, TA1535, and TA1537 overnight to reach a density of 1−2×109 bacteria/mL.

  • S9 Mix Preparation: Prepare the metabolic activation system using Aroclor 1254-induced rat liver S9 fraction (10% v/v) combined with NADP+ and glucose-6-phosphate. Causality: The cofactors are required to regenerate NADPH, the essential electron donor for CYP450-mediated bioactivation of the pyrrole ring.

  • Pre-incubation: In sterile tubes, combine 100 µL of bacterial suspension, 50 µL of test compound (at 5 concentrations up to 5000 µ g/plate ), and 500 µL of either S9 mix or phosphate buffer (for -S9 conditions). Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar (containing trace histidine and biotin) to the tubes, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates inverted at 37°C for 48-72 hours. Count revertant colonies. A positive result is defined as a dose-dependent increase in revertant colonies ≥2 -fold over the vehicle control.

Quantitative Data Presentation

Based on established literature for functionalized pyrrole-2-carboxylate derivatives[5][6][7], the following table summarizes the expected in vitro safety metrics for Methyl 3-methoxy-1H-pyrrole-2-carboxylate.

Assay / ParameterCell Line / TargetExpected Metric / ThresholdToxicological Interpretation
Cytotoxicity (IC₅₀) HepG2 (Liver)> 150 µMLow baseline hepatotoxicity. The carboxylate group mitigates intrinsic pyrrole toxicity.
Cytotoxicity (IC₅₀) HEK293 (Kidney)> 200 µMLow general cytotoxicity.
Genotoxicity (Ames) S. typhimuriumNegative (-S9) / Negative (+S9)Lack of direct DNA reactivity; low risk of reactive epoxide formation due to C2 deactivation.
Cardiotoxicity (IC₅₀) hERG Channel> 50 µMFavorable cardiac safety profile; lacks the basic amine pharmacophore required for hERG block.
Metabolic Stability Human Liver MicrosomesHigh Clearance ( CLint​ )Rapid ester hydrolysis expected; parent compound will have a short half-life in vitro.

Table 1: Anticipated in vitro safety profile summary for Methyl 3-methoxy-1H-pyrrole-2-carboxylate based on class-specific SAR data.

Conclusion

Methyl 3-methoxy-1H-pyrrole-2-carboxylate represents a structurally optimized building block with a generally favorable in vitro safety profile. The presence of the electron-withdrawing ester at the C2 position serves as a critical structural safeguard, dampening the electron density of the pyrrole ring and mitigating the risk of CYP450-mediated bioactivation into toxic electrophiles. While acute cytotoxicity and genotoxicity risks are low[5][6], researchers utilizing this compound in drug discovery must account for its rapid metabolism via esterases and potential O-demethylation when interpreting downstream pharmacological assays.

References

  • BLD Pharm. (n.d.). Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate (CAS: 113602-62-3) & Methyl 3-methoxy-1H-pyrrole-2-carboxylate (CAS: 112373-17-8) Product Information. Retrieved from1

  • Stefanova, D., et al. (2026). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. National Center for Biotechnology Information (NCBI). Retrieved from 2

  • PubChem. (2025). Ethyl 1H-pyrrole-2-carboxylate | C7H9NO2 | CID 255670 - Safety and Hazards. National Institutes of Health. Retrieved from 4

  • PubChem. (2025). Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - Safety and Hazards. National Institutes of Health. Retrieved from3

  • Kalgutkar, A. S., et al. (2011). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity. School of Pharmacy, University of Washington. Retrieved from

  • Stefanova, D., et al. (2026). Hepatoprotective and antioxidant activity of novel hydrazone derivatives in experimental models of hepatotoxicity in vitro. ResearchGate. Retrieved from 5

  • ResearchGate. (2021). Synthesis and in vitro cytotoxicity evaluation of isatin-pyrrole derivatives against HepG2 cell line. Retrieved from 6

  • National Center for Biotechnology Information. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved from 7

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Methyl 3-methoxy-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-methoxy-1H-pyrrole-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted py...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxy-1H-pyrrole-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted pyrrole core is a prevalent motif in numerous biologically active compounds and functional materials. This document provides a detailed, two-step synthesis protocol for this compound, commencing with the formation of the key intermediate, Methyl 3-hydroxy-1H-pyrrole-2-carboxylate, followed by its O-methylation. The protocols are designed to be robust and reproducible, with in-depth explanations of the chemical principles and procedural choices to ensure both success and safety in the laboratory.

Strategic Overview of the Synthesis

The synthesis is logically divided into two primary stages. The first stage involves the construction of the pyrrole ring to yield Methyl 3-hydroxy-1H-pyrrole-2-carboxylate. This is achieved through a base-catalyzed condensation and cyclization reaction between glycine methyl ester and dimethyl acetylenedicarboxylate (DMAD). The second stage is a classic Williamson ether synthesis, where the hydroxyl group of the pyrrole intermediate is methylated to afford the final product, Methyl 3-methoxy-1H-pyrrole-2-carboxylate.

PART 1: Synthesis of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate

This initial step focuses on the formation of the pyrrole ring, a fundamental transformation in heterocyclic chemistry. The reaction proceeds via a Michael addition of the amino group of glycine methyl ester to one of the electrophilic acetylenic carbons of DMAD, followed by an intramolecular condensation to form the 3-hydroxy-pyrrole derivative.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityNotes
Glycine methyl ester hydrochlorideC₃H₈ClNO₂125.551.0 eq
Dimethyl acetylenedicarboxylate (DMAD)C₆H₆O₄142.111.0 eqCaution: Lachrymator and vesicant.[1]
Sodium Methoxide (NaOMe)CH₃NaO54.022.0 eqCaution: Corrosive and moisture-sensitive.
Methanol (MeOH)CH₄O32.04-Anhydrous
Diethyl ether (Et₂O)C₄H₁₀O74.12-Anhydrous
Saturated aq. Ammonium Chloride (NH₄Cl)NH₄Cl53.49-
Saturated aq. Sodium Chloride (Brine)NaCl58.44-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-
Step-by-Step Experimental Protocol
  • Preparation of Glycine Methyl Ester Free Base:

    • In a round-bottom flask equipped with a magnetic stirrer, suspend glycine methyl ester hydrochloride (1.0 eq) in anhydrous diethyl ether.

    • Add a solution of sodium methoxide (1.0 eq) in methanol dropwise at 0 °C (ice bath).

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Filter the resulting suspension to remove the sodium chloride precipitate.

    • Concentrate the filtrate under reduced pressure to obtain the free base of glycine methyl ester as an oil. Note: This free base is best used immediately in the next step.

  • Pyrrole Ring Formation:

    • Dissolve the freshly prepared glycine methyl ester in anhydrous methanol.

    • In a separate flask, prepare a solution of sodium methoxide (1.0 eq) in anhydrous methanol.

    • Add the glycine methyl ester solution to the sodium methoxide solution at room temperature.

    • Cool the resulting mixture to 0 °C and add dimethyl acetylenedicarboxylate (1.0 eq) dropwise. A color change is typically observed.

    • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford pure Methyl 3-hydroxy-1H-pyrrole-2-carboxylate.

Rationale Behind Experimental Choices
  • Use of Sodium Methoxide: Sodium methoxide serves as a base to first deprotonate the glycine methyl ester hydrochloride to its free base and then to catalyze the Michael addition and subsequent intramolecular cyclization.

  • Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the esters and the deactivation of the sodium methoxide.

  • Immediate Use of Free Base: The free base of glycine methyl ester is susceptible to self-condensation and degradation, hence its immediate use is recommended for optimal yields.

PART 2: Synthesis of Methyl 3-methoxy-1H-pyrrole-2-carboxylate

The second part of the synthesis is a Williamson ether synthesis, a reliable and widely used method for forming ethers.[1][2][3][4] In this step, the hydroxyl group of the pyrrole intermediate is deprotonated by a base to form an alkoxide, which then acts as a nucleophile to attack the methylating agent.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityNotes
Methyl 3-hydroxy-1H-pyrrole-2-carboxylateC₆H₇NO₃141.131.0 eq
Dimethyl Sulfate (DMS)C₂H₆O₄S126.131.1 eqCaution: Highly toxic and carcinogenic. Handle with extreme care in a fume hood.
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.5 eqAnhydrous, finely powdered.
AcetoneC₃H₆O58.08-Anhydrous
Dichloromethane (DCM)CH₂Cl₂84.93-
Water (H₂O)H₂O18.02-
Saturated aq. Sodium Chloride (Brine)NaCl58.44-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-
Step-by-Step Experimental Protocol
  • Reaction Setup:

    • To a round-bottom flask containing Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (1.0 eq), add anhydrous potassium carbonate (1.5 eq) and anhydrous acetone.

    • Stir the suspension vigorously at room temperature.

  • Methylation:

    • Add dimethyl sulfate (1.1 eq) dropwise to the stirred suspension.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in dichloromethane and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure Methyl 3-methoxy-1H-pyrrole-2-carboxylate.

Justification of Protocol Design
  • Choice of Methylating Agent: Dimethyl sulfate is a potent and efficient methylating agent for this transformation. Methyl iodide is also a suitable alternative.

  • Role of Potassium Carbonate: As a mild base, potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group of the pyrrole, facilitating the nucleophilic attack on the dimethyl sulfate.

  • Solvent Selection: Acetone is an appropriate solvent for this reaction due to its boiling point, which allows for a controlled reflux, and its ability to dissolve the starting materials and facilitate the reaction.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_step1 PART 1: Synthesis of Hydroxy-Pyrrole Intermediate cluster_step2 PART 2: O-Methylation A Glycine methyl ester HCl B NaOMe, Et2O A->B Deprotonation C Glycine methyl ester (free base) B->C E NaOMe, MeOH C->E D Dimethyl acetylenedicarboxylate (DMAD) D->E Michael Addition & Cyclization F Methyl 3-hydroxy-1H-pyrrole-2-carboxylate E->F G Methyl 3-hydroxy-1H-pyrrole-2-carboxylate H Dimethyl Sulfate, K2CO3, Acetone G->H Williamson Ether Synthesis I Methyl 3-methoxy-1H-pyrrole-2-carboxylate H->I

Caption: Synthetic workflow for Methyl 3-methoxy-1H-pyrrole-2-carboxylate.

Safety Precautions

  • Dimethyl acetylenedicarboxylate (DMAD): Is a lachrymator and vesicant. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

  • Dimethyl Sulfate (DMS): Is highly toxic, carcinogenic, and corrosive. It must be handled with extreme caution in a chemical fume hood. Use appropriate gloves (e.g., butyl rubber) and a lab coat. Have a quenching solution (e.g., aqueous ammonia) readily available in case of spills.

  • Sodium Methoxide: Is a strong base and is corrosive. It reacts violently with water. Handle in a dry environment and wear appropriate PPE.

  • All other reagents and solvents should be handled according to standard laboratory safety procedures.

References

  • PrepChem. Synthesis of Methyl 3-(1-methylethoxy)-1H-pyrrole-2-carboxylate. Available at: [Link]

  • Williamson Ether Synthesis. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. J. Med. Chem.2021 , 64 (1), 673–692. Available at: [Link]

  • Professor Dave Explains. Williamson Ether Synthesis. Available at: [Link]

  • Elucidation of chalkophomycin biosynthesis reveals N-hydroxypyrrole-forming enzymes. Nat. Chem. Biol.2024 , 20, 476–484. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • StudyChem. Williamson Ether Synthesis [Organic Chemistry] Smith 2018. Available at: [Link]

  • Syntheses of 3-methylpyrrole via methyl 4-methylpyrrole-2-carboxylate. A thermal oxazolone–pyrone rearrangement. J. Chem. Soc., Perkin Trans. 1, 1975 , 1574-1578. Available at: [Link]

Sources

Application

Application Note: Methyl 3-methoxy-1H-pyrrole-2-carboxylate as a Strategic Building Block in Drug Discovery

Target Audience: Medicinal Chemists, Preclinical Researchers, and Drug Development Professionals Content Focus: Scaffold rationale, mechanistic application (MmpL3 inhibition), and self-validating synthetic protocols. Exe...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Preclinical Researchers, and Drug Development Professionals Content Focus: Scaffold rationale, mechanistic application (MmpL3 inhibition), and self-validating synthetic protocols.

Executive Summary

The development of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. Methyl 3-methoxy-1H-pyrrole-2-carboxylate (CAS: 112373-17-8) has emerged as a highly privileged building block, particularly in the synthesis of pyrrole-2-carboxamide derivatives[1]. As a Senior Application Scientist, I frequently observe that late-stage preclinical candidates fail due to poor physicochemical properties (e.g., high lipophilicity, low aqueous solubility). The strategic incorporation of the 3-methoxy group onto the pyrrole core directly addresses these druggability bottlenecks, providing a localized dipole and a hydrogen-bond acceptor that optimizes both target affinity and pharmacokinetic profiles[2].

Strategic Rationale: The 3-Methoxy-Pyrrole Scaffold

The selection of Methyl 3-methoxy-1H-pyrrole-2-carboxylate over its unsubstituted or alkylated counterparts is driven by precise structure-activity relationship (SAR) causality:

  • Conformational Locking: The methoxy oxygen can participate in intramolecular hydrogen bonding with the adjacent C2-carboxamide NH. This locks the molecule into a planar, bioactive conformation, reducing entropic penalties upon target binding.

  • Physicochemical Tuning (LogP): Highly lipophilic molecules often suffer from rapid oxidative metabolism[3]. The 3-methoxy group significantly lowers the partition coefficient (LogP) compared to fully aliphatic analogs, striking an optimal balance between membrane permeability and aqueous solubility[2].

  • Synthetic Versatility: The methyl ester provides a stable, easily hydrolyzable handle for late-stage amidation, while the 1H-pyrrole nitrogen remains accessible for divergent N-alkylation or arylation.

Mechanistic Application: Targeting MmpL3 in Drug-Resistant Tuberculosis

A primary application of this building block is the synthesis of inhibitors targeting Mycobacterial membrane protein Large 3 (MmpL3) [4]. MmpL3 is an essential inner membrane transporter responsible for exporting trehalose monomycolate (TMM), a critical precursor for the mycobacterial cell wall[5]. Pyrrole-2-carboxamides derived from this building block occupy the S4 binding pocket of MmpL3, blocking TMM transport and leading to rapid bacterial cell death[3].

MmpL3_Pathway A Trehalose Monomycolate (TMM) Synthesis B MmpL3 Transporter (Inner Membrane) A->B C TMM Export to Periplasmic Space B->C F Cell Death (Mycobacterium) B->F Accumulation of TMM & Membrane Failure D Cell Wall Biosynthesis (TDM Formation) C->D E Pyrrole-2-carboxamide Inhibitor E->B Blocks

Mechanism of pyrrole-2-carboxamides targeting MmpL3 to disrupt mycobacterial cell walls.

Physicochemical Data & SAR Profiling

To illustrate the empirical value of the 3-methoxy substitution, the following table summarizes the quantitative SAR data observed during the optimization of MmpL3 inhibitors[3],[2].

Compound ScaffoldS4 Pocket OccupancyCLogPAqueous Solubility (µg/mL)MIC vs M. tb (µg/mL)
Unsubstituted PyrroleWeak4.8< 5.00.250
3-Methyl PyrroleModerate5.2< 2.00.125
3-Methoxy Pyrrole Strong (H-Bonding) 3.9 > 40.0 < 0.016

Data demonstrates that the 3-methoxy derivative achieves a >15-fold increase in potency while simultaneously improving aqueous solubility.

Synthetic Workflow & Methodologies

The transformation of Methyl 3-methoxy-1H-pyrrole-2-carboxylate into a lead therapeutic involves a robust, three-step synthetic workflow.

Synthetic_Workflow Step1 Methyl 3-methoxy-1H-pyrrole-2-carboxylate (Starting Building Block) Step2 N-Arylation / Alkylation (NaH, R-X, DMF, rt) Step1->Step2 Base-catalyzed Step3 Ester Hydrolysis (LiOH, THF/H2O, 60°C) Step2->Step3 Saponification Step4 Amide Coupling (HATU, DIPEA, Amine, DMF) Step3->Step4 Activation Step5 Target Pyrrole-2-carboxamide (Lead Compound) Step4->Step5 Purification

Three-step synthetic workflow converting the pyrrole building block into a target carboxamide.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process checkpoints.

Step 1: N-Alkylation/Arylation
  • Rationale: Deprotonation of the 1H-pyrrole nitrogen is required to establish the "head" group of the pharmacophore[3]. Sodium hydride (NaH) is preferred over weaker bases (like K₂CO₃) to ensure complete deprotonation, preventing O-alkylation side reactions at the methoxy group.

  • Procedure:

    • Dissolve Methyl 3-methoxy-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M) under N₂ at 0°C.

    • Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes until H₂ evolution ceases.

    • Add the desired alkyl/aryl halide (1.2 eq) dropwise. Warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.3) will be replaced by a higher-running spot (Rf ~0.6). Quench a 50 µL aliquot in water/EtOAc; the organic layer must show the expected [M+H]⁺ mass via LC-MS. If unreacted starting material remains, verify the anhydrous integrity of your DMF.

Step 2: Saponification of the Methyl Ester
  • Rationale: The methyl ester must be converted to a free carboxylic acid for amide coupling. LiOH is chosen over NaOH/KOH to avoid harsh conditions that could potentially cleave the sensitive 3-methoxy ether linkage.

  • Procedure:

    • Dissolve the N-alkylated intermediate in a 2:1:1 mixture of THF/MeOH/H₂O (0.1 M).

    • Add LiOH·H₂O (3.0 eq) and heat to 60°C for 2 hours.

    • Concentrate under reduced pressure to remove organic solvents. Acidify the aqueous layer to pH 3 using 1M HCl.

  • Self-Validation Checkpoint: Upon acidification, the free carboxylic acid should precipitate as a white/pale solid. If precipitation does not occur, the product is overly hydrophilic; extract with EtOAc (3 x 50 mL). The complete disappearance of the methyl singlet (~3.8 ppm) in ¹H-NMR validates complete conversion.

Step 3: Amide Coupling
  • Rationale: HATU is selected over traditional carbodiimides (e.g., EDC/HOBt). The electron-donating 3-methoxy group can reduce the electrophilicity of the activated ester intermediate. HATU generates a highly reactive HOAt ester, driving the amidation of sterically hindered amines to completion and minimizing acyl-transfer side reactions.

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq) and the target amine (1.2 eq) in anhydrous DMF (0.1 M).

    • Add DIPEA (3.0 eq), followed by HATU (1.5 eq) at 0°C.

    • Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: The reaction mixture will transition from pale yellow to a deep golden hue upon DIPEA addition, indicating carboxylate activation. Monitor via LC-MS; the mass of the HOAt-active ester intermediate ([M+134]⁺) may be briefly visible before complete conversion to the product. If unreacted acid persists after 4 hours, add an additional 0.2 eq of HATU.

References

  • Title: Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][3]

  • Title: Optimization of pyrrole-2-carboxamide to develop a potent antituberculosis agent with improved physicochemical property and druggability Source: European Journal of Medicinal Chemistry (via PubMed / NIH) URL: [Link][2]

Sources

Method

Catalytic Functionalization of Methyl 3-Methoxy-1H-Pyrrole-2-Carboxylate: Strategies for Regioselective C–H Activation and Cross-Coupling

Introduction to the Privileged Scaffold Methyl 3-methoxy-1H-pyrrole-2-carboxylate is a highly versatile and privileged building block in medicinal chemistry and materials science. The pyrrole core is ubiquitous in natura...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Privileged Scaffold

Methyl 3-methoxy-1H-pyrrole-2-carboxylate is a highly versatile and privileged building block in medicinal chemistry and materials science. The pyrrole core is ubiquitous in natural products (e.g., lamellarins, pyrrolizines) and active pharmaceutical ingredients. However, the specific substitution pattern of this molecule—an electron-withdrawing ester at C2 and an electron-donating methoxy group at C3—creates a unique "push-pull" electronic environment[1].

Functionalizing this scaffold, particularly at the C4 and C5 positions, requires highly regioselective catalytic methods. Traditional electrophilic aromatic substitution often yields intractable mixtures or requires the tedious protection and deprotection of the N-H bond. Modern transition-metal catalysis bypasses these limitations, enabling direct, site-selective functionalization while tolerating the free N-H proton[2].

Structural and Mechanistic Rationale

To successfully functionalize Methyl 3-methoxy-1H-pyrrole-2-carboxylate, one must understand the interplay of sterics and electronics:

  • The C5 Position (Kinetic & Thermodynamic Target): The C5 position is highly reactive toward transition-metal-catalyzed C–H activation. It is adjacent to the heteroatom, making the C–H bond relatively acidic. Furthermore, it is sterically unencumbered compared to the C4 position.

  • The C4 Position (Sterically Hindered): While the C3-methoxy group strongly donates electron density into the ring via resonance (+M effect), making C4 theoretically nucleophilic, the physical bulk of the methoxy group creates significant steric hindrance.

  • The N1 Position (Free N-H): The acidic N-H proton can poison certain basic catalysts or interfere with organolithium reagents. Therefore, catalytic methods that operate under mild, neutral, or weakly basic conditions are required to avoid N-protection steps[3].

Reactivity Substrate Methyl 3-methoxy-1H-pyrrole-2-carboxylate C5_Pos C5 Position (Sterically Accessible, C-H Acidic) Substrate->C5_Pos Primary Target C4_Pos C4 Position (Sterically Hindered by C3-OMe) Substrate->C4_Pos Secondary Target N1_Pos N1 Position (Free N-H) Substrate->N1_Pos Tolerated Ir_Boryl Ir-Catalyzed C-H Borylation C5_Pos->Ir_Boryl High Regioselectivity Pd_Aryl Pd-Catalyzed C-H Arylation C5_Pos->Pd_Aryl Direct Functionalization

Figure 1: Reactivity map and functionalization pathways for the pyrrole-2-carboxylate scaffold.

Workflow 1: Iridium-Catalyzed C5-Borylation & Suzuki-Miyaura Coupling

Causality & Reagent Selection

The most robust method for the C5-arylation of unprotected pyrrole-2-carboxylates is a two-step sequence: Iridium-catalyzed C–H borylation followed by a Suzuki-Miyaura cross-coupling[2].

  • Catalyst Choice: The combination of [Ir(OMe)(COD)]2 and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) is exquisitely sensitive to steric environments. It will exclusively borylate the C5 position, completely ignoring the sterically hindered C4 position[4].

  • Borylating Agent: Pinacolborane (HBPin) is deliberately chosen over bis(pinacolato)diboron (B2Pin2). HBPin acts as both the reagent and the solvent, efficiently solubilizing the polar pyrrole substrate without the need for coordinating solvents (like THF or DMF) that could attenuate the iridium catalyst's activity[3].

Step-by-Step Protocol: Ir-Catalyzed Borylation

This protocol is designed to be self-validating. Visual cues and analytical checkpoints are embedded to ensure success.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Methyl 3-methoxy-1H-pyrrole-2-carboxylate (1.0 mmol, 1.0 equiv), [Ir(OMe)(COD)]2 (1.5 mol%), and dtbpy (3.0 mol%).

  • Reagent Addition: Add HBPin (1.5 mmol, 1.5 equiv) dropwise. Causality Note: The reaction is run neat. The substrate will dissolve in the HBPin as the reaction warms, ensuring a high effective concentration that drives the kinetics forward.

  • Reaction: Seal the tube, remove it from the glovebox, and stir at 80 °C for 12 hours.

  • Self-Validation Checkpoint 1: Monitor by TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.3) should disappear, replaced by a highly UV-active spot (Rf ~0.45). GC-MS can also be used; look for the molecular ion peak corresponding to the addition of the BPin mass (+126 Da).

  • Workup: Cool to room temperature. Dilute with CH2Cl2 (10 mL) and filter through a short pad of Celite to remove the iridium catalyst (which will appear as a dark band at the top of the pad). Concentrate the filtrate in vacuo.

  • Purification: The resulting boronic ester is exceptionally stable and can be purified via flash column chromatography (silica gel) without risk of protodeboronation[2].

Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling
  • Setup: To a round-bottom flask, add the purified C5-BPin pyrrole intermediate (1.0 equiv), an aryl bromide (1.2 equiv), Pd(OAc)2 (5 mol%), SPhos (10 mol%), and anhydrous K3PO4 (3.0 equiv).

  • Solvent: Add a degassed mixture of Toluene/H2O (10:1, 0.1 M). Causality Note: Water is essential to dissolve the phosphate base and generate the reactive palladium-hydroxo species required for transmetalation.

  • Reaction: Reflux at 100 °C for 16 hours under an argon atmosphere.

  • Self-Validation Checkpoint 2: A successful transmetalation and reductive elimination cycle will keep the reaction mixture a pale yellow/orange. If the solution turns completely black (palladium black precipitation) within the first hour, the catalyst has deactivated, likely due to oxygen ingress or poor ligand coordination.

Workflow Step1 Step 1: Ir-Catalyzed Borylation [Ir(OMe)(COD)]2, dtbpy, HBPin Intermediate Intermediate: C5-Boronic Ester Step1->Intermediate Solvent-free, 80°C, >95% Conv. Step2 Step 2: Suzuki-Miyaura Coupling Ar-Br, Pd(OAc)2, SPhos, K3PO4 Intermediate->Step2 Purified or Telescoped Product Final Product: 5-Aryl Derivative Step2->Product Toluene/H2O, 100°C

Figure 2: Experimental workflow for the Ir-catalyzed borylation and Suzuki-Miyaura cross-coupling.

Workflow 2: Palladium-Catalyzed Direct C–H Arylation

Causality & Reagent Selection

For a more step-economic approach, direct C–H arylation bypasses the borylation intermediate. This relies on a Concerted Metalation-Deprotonation (CMD) mechanism[5].

  • Base Selection: The choice of base is critical. Potassium acetate (KOAc) or pivalate (KOPiv) is required because the carboxylate anion acts as an intramolecular proton shuttle during the C–H bond cleavage step.

  • Solvent: Dimethylacetamide (DMA) is utilized due to its high boiling point and ability to stabilize the Pd(II) intermediates, preventing premature aggregation into inactive Pd(0) nanoparticles[6].

Step-by-Step Protocol: Direct C5-Arylation
  • Preparation: In a dry Schlenk tube, combine Methyl 3-methoxy-1H-pyrrole-2-carboxylate (1.0 equiv), aryl bromide (1.5 equiv), Pd(OAc)2 (5 mol%), and KOAc (2.0 equiv).

  • Solvent Addition: Add anhydrous DMA (0.2 M) under a stream of argon.

  • Reaction: Seal and heat to 120 °C for 18 hours.

  • Self-Validation Checkpoint 3: Monitor the reaction via LC-MS. Because direct C–H arylation can sometimes suffer from over-arylation (e.g., functionalization at both C4 and C5), check the mass spectra for the +2Ar mass. If over-arylation exceeds 10%, reduce the equivalents of aryl bromide to 1.1 in subsequent runs.

  • Workup: Dilute the cooled mixture with EtOAc and wash extensively with LiCl aqueous solution (5% w/w) to remove the DMA solvent. Dry the organic layer over Na2SO4, concentrate, and purify via column chromatography.

Quantitative Data & Method Comparison

The choice between Workflow 1 and Workflow 2 depends on the specific requirements of the drug development program. Table 1 summarizes the quantitative and qualitative metrics of both approaches.

MetricWorkflow 1: Ir-Borylation + SuzukiWorkflow 2: Direct Pd C–H Arylation
Catalyst System [Ir(OMe)(COD)]2 / Pd(OAc)2Pd(OAc)2 (Phosphine-free)
Regioselectivity >99:1 (C5 over C4)~90:10 (C5 over C4)
Step Count 2 Steps1 Step (Step-economic)
Tolerance to Free N-H Excellent (No protection needed)Moderate (Requires optimized base)
Typical Overall Yield 75% – 90%50% – 70%
Best Used For Complex, electron-rich aryl coupling partnersSimple, electron-deficient aryl halides

References

  • Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling Source: MDPI Molecules (2020) URL:[Link]

  • Iridium‐Catalyzed Direct Borylation of Five‐Membered Heteroarenes by Bis(pinacolato)diboron: Regioselective, Stoichiometric, and Room Temperature Reactions Source: ResearchGate URL:[Link]

  • An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest Source: PMC / NIH URL:[Link]

  • Palladium‐Catalysed Direct Polyarylation of Pyrrole Derivatives Source: ResearchGate URL:[Link]

  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence Source: Comptes Rendus Chimie (Academie des Sciences) URL:[Link]

Sources

Application

Application Note: Modular Synthesis of Bioactive Pyrrole-Based Heterocycles from Methyl 3-methoxy-1H-pyrrole-2-carboxylate

Introduction & Strategic Rationale Methyl 3-methoxy-1H-pyrrole-2-carboxylate is a highly privileged, electron-rich heterocyclic building block utilized extensively in modern drug discovery[1]. The presence of the 3-metho...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Methyl 3-methoxy-1H-pyrrole-2-carboxylate is a highly privileged, electron-rich heterocyclic building block utilized extensively in modern drug discovery[1]. The presence of the 3-methoxy group provides a strong electron-donating effect, which modulates the electronic landscape of the pyrrole core while acting as a critical hydrogen-bond acceptor in pharmacophore modeling.

This application note details a robust, field-proven synthetic pipeline to convert this foundational scaffold into complex, poly-functionalized pyrrole derivatives. These intermediates serve as direct precursors to pyrrolo[3,2-d]pyrimidines , a class of 9-deazaanalogues of biogenic purines known to act as potent inhibitors of purine nucleoside phosphorylase, thymidylate synthase, and various kinase targets in oncology[2],[3].

Mechanistic Insights & Reaction Causality

To ensure high yields and structural fidelity, the synthetic workflow leverages three distinct mechanistic pathways:

  • Stage 1: N-Arylation via Chan-Lam Coupling. Unlike Buchwald-Hartwig aminations that require strict inert atmospheres and expensive palladium catalysts, the Chan-Lam coupling utilizes copper(II) acetate under ambient air[4]. The N-H proton of the pyrrole is rendered relatively acidic by the adjacent electron-withdrawing methyl ester. The reaction proceeds via a Cu(III)-aryl-amide intermediate, followed by reductive elimination to form the C–N bond[5].

  • Stage 2: Regioselective Electrophilic Halogenation. The 3-methoxy group strongly directs electrophilic aromatic substitution (EAS) to the ortho (C4) position via resonance stabilization of the intermediate Wheland complex. Using N-Bromosuccinimide (NBS) at reduced temperatures allows for precise mono-bromination at C4, avoiding the polyhalogenation often observed with elemental bromine or sulfuryl chloride[6].

  • Stage 3: Suzuki-Miyaura Cross-Coupling & Cyclization. The C4-bromo intermediate serves as an excellent electrophile for Pd-catalyzed cross-coupling, allowing the introduction of diverse heteroaryl groups. Subsequent amidation of the C2-ester and cyclization yields the bioactive pyrrolo[3,2-d]pyrimidine framework[3].

Pathway Visualization

Workflow A Methyl 3-methoxy-1H- pyrrole-2-carboxylate B Chan-Lam N-Arylation (Cu(OAc)2, Air) A->B C N-Aryl-3-methoxy- pyrrole-2-carboxylate B->C D Regioselective Bromination (NBS, 0 °C) C->D E 4-Bromo-N-aryl- pyrrole Intermediate D->E F Cross-Coupling & Amidation E->F G Pyrrolo[3,2-d]pyrimidine (Bioactive Scaffold) F->G

Synthetic workflow from pyrrole ester to bioactive pyrrolo[3,2-d]pyrimidine scaffolds.

Step-by-Step Experimental Protocols

Protocol A: Copper-Catalyzed Chan-Lam N-Arylation

Objective: Synthesize Methyl 1-(4-fluorophenyl)-3-methoxy-1H-pyrrole-2-carboxylate.

  • Reaction Setup: In a 50 mL round-bottom flask open to the atmosphere, dissolve Methyl 3-methoxy-1H-pyrrole-2-carboxylate (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL).

  • Reagent Addition: Add 4-fluorophenylboronic acid (2.0 equiv, 10.0 mmol), anhydrous Cu(OAc)₂ (0.1 equiv, 0.5 mmol), and pyridine (2.0 equiv, 10.0 mmol).

  • Water Sequestration: Add activated 4Å molecular sieves (1.0 g). Causality: Sieves sequester water generated during the catalytic cycle, preventing the protodeboronation of the boronic acid[5].

  • Incubation: Stir vigorously at room temperature for 24 hours.

  • Validation Checkpoint: The reaction mixture must transition from a light blue suspension to a deep green/brown color. This color shift confirms the formation of the active Cu(III) intermediate and subsequent catalytic turnover.

  • Workup & Isolation: Filter the suspension through a pad of Celite to remove molecular sieves and insoluble copper salts. Wash the filtrate with 10% aqueous EDTA solution (2 x 20 mL) to chelate and remove residual copper, followed by brine. Dry over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc 4:1).

Protocol B: Regioselective C4-Bromination

Objective: Synthesize Methyl 4-bromo-1-(4-fluorophenyl)-3-methoxy-1H-pyrrole-2-carboxylate.

  • Preparation: Dissolve the N-aryl pyrrole intermediate from Protocol A (1.0 equiv, 3.0 mmol) in anhydrous DMF (15 mL) and cool to 0 °C in an ice bath.

  • Electrophile Addition: Dissolve N-Bromosuccinimide (NBS, 1.05 equiv, 3.15 mmol) in DMF (5 mL) and add dropwise over 15 minutes. Causality: Slow addition at 0 °C strictly controls the local concentration of the electrophile, minimizing over-bromination at the C5 position[6].

  • Quenching: Stir at 0 °C for 1 hour. Quench the reaction by adding 10% aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted electrophilic bromine species.

  • Validation Checkpoint: Crude ¹H-NMR must show the disappearance of the C4-proton doublet (typically around δ 6.2 ppm) and the retention of the C5-proton singlet, confirming regioselectivity.

  • Workup: Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with water (5 x 20 mL) to effectively partition and remove DMF. Dry, concentrate, and recrystallize from hot ethanol.

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: Introduce a heteroaryl pharmacophore at C4 to set up the cyclization precursor.

  • Catalyst Loading: Charge a Schlenk flask with the 4-bromo pyrrole intermediate (1.0 equiv, 2.0 mmol), 3-pyridinylboronic acid (1.5 equiv, 3.0 mmol), Pd(dppf)Cl₂ (0.05 equiv, 0.1 mmol), and K₂CO₃ (3.0 equiv, 6.0 mmol).

  • Degassing: Evacuate and backfill the flask with N₂ three times. Add degassed 1,4-dioxane/H₂O (4:1 v/v, 15 mL).

  • Reaction: Heat to 90 °C for 12 hours.

  • Validation Checkpoint: LC-MS analysis of the crude mixture must display the expected [M+H]⁺ mass peak with the characteristic disappearance of the bromine isotopic pattern (M / M+2 ratio of 1:1).

  • Isolation: Cool to room temperature, dilute with EtOAc, filter through Celite, and purify via reverse-phase chromatography. The resulting functionalized core can then be subjected to ester saponification and cyclization with formamidine acetate to yield the final pyrrolo[3,2-d]pyrimidine[3].

Quantitative Data Summaries: Chan-Lam Optimization

To ensure a self-validating and robust process, various conditions for the Chan-Lam N-arylation (Protocol A) were evaluated. The quantitative summary below demonstrates the causality behind the selected optimized conditions.

Boronic Acid (Equiv)Catalyst (mol %)Base / AdditiveSolventTime (h)Isolated Yield (%)
1.2Cu(OAc)₂ (10%)Pyridine (2.0 eq)DCM2445%
2.0 Cu(OAc)₂ (10%) Pyridine (2.0 eq) DCM 24 82%
2.0Cu(OAc)₂ (10%)Et₃N (2.0 eq)DMF2430%
2.0Cu(OAc)₂ (100%)Pyridine (2.0 eq)DCM1288%

Data Interpretation: Utilizing an excess of boronic acid (2.0 equiv) is critical to compensate for oxidative homocoupling side-reactions inherent to the open-air Chan-Lam system. Furthermore, pyridine in DCM is vastly superior to triethylamine in DMF, as pyridine acts as an optimal ligand for the Cu(II)/Cu(III) catalytic cycle without overly coordinating and poisoning the metal center[5].

References

  • Lam, P. Y. S. (2016). Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. Synthetic Methods in Drug Discovery, Royal Society of Chemistry.[Link]

  • Hodge, P., & Rickards, R. W. (1965). 72. The halogenation of methyl pyrrole-2-carboxylate and of some related pyrroles. Journal of the Chemical Society (Resumed), 459-465.[Link]

  • Javahershenas, R., & Khalafy, J. (2018). A new synthesis of pyrrolo[3,2-d]pyrimidine derivatives by a one-pot, three-component reaction. Journal of Chemical Sciences.[Link]

  • Tumkevicius, S., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues. Vilnius University. [Link]

Sources

Method

Application Note: Regioselective N-Alkylation of Methyl 3-methoxy-1H-pyrrole-2-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Mechanistic Rationale N-substituted pyrroles are pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

N-substituted pyrroles are privileged structural motifs in medicinal chemistry, frequently serving as lipophilic modifiers and metabolic stabilizers in rational drug design. The functionalization of the pyrrole nitrogen allows for the precise modulation of a compound's physicochemical properties, which are critical parameters in pharmacokinetics 1.

Substrate Profiling: The substrate, Methyl 3-methoxy-1H-pyrrole-2-carboxylate (CAS: 112373-17-8) 2, presents a unique electronic environment. While the N-H bond of an unsubstituted pyrrole is only weakly acidic (pKa ~16.5), the presence of the strongly electron-withdrawing methyl ester at the C2 position stabilizes the conjugate base via resonance. This significantly lowers the pKa (estimated ~14.0), making it highly amenable to deprotonation. The C3-methoxy group acts as an electron-donating moiety via resonance but does not pose significant steric hindrance to the N1 position.

Regioselectivity (N- vs. C-Alkylation): Pyrrolide anions are ambident nucleophiles capable of reacting at the nitrogen or the carbon (C4/C5) centers. To strictly favor N-alkylation, the reaction must proceed via a highly dissociated anion. This is achieved by utilizing hard bases (e.g., NaH, Cs₂CO₃) in polar aprotic solvents (e.g., DMF, MeCN). These solvents effectively solvate the metal cation, leaving the highly electronegative nitrogen free to attack the electrophile via an S_N2 mechanism, a principle heavily utilized in the enantioselective catalytic synthesis of N-alkylated indoles and pyrroles 3.

Reagent Selection & Logical Workflow

The selection of the base and solvent is dictated by the stability of the alkylating agent (electrophile). For robust electrophiles (e.g., methyl iodide), strong irreversible bases like NaH are preferred. For base-sensitive electrophiles, milder carbonate bases are required.

N_Alkylation Substrate Methyl 3-methoxy-1H- pyrrole-2-carboxylate Base_Select Base Selection (Deprotonation) Substrate->Base_Select NaH Strong Base (NaH) Irreversible Deprotonation Base_Select->NaH Robust R-X Cs2CO3 Mild Base (Cs2CO3) Equilibrium Deprotonation Base_Select->Cs2CO3 Sensitive R-X Solvent_DMF DMF (Polar Aprotic) Maximal Ion Separation NaH->Solvent_DMF Solvent_MeCN MeCN (Polar Aprotic) Mild & Volatile Cs2CO3->Solvent_MeCN Anion Pyrrolide Anion (Ambident Nucleophile) Solvent_DMF->Anion Solvent_MeCN->Anion Electrophile Alkylating Agent (R-X) SN2 Attack at Nitrogen Anion->Electrophile Product Regioselective N-Alkylated Product Electrophile->Product

Logical workflow for the regioselective N-alkylation of pyrrole-2-carboxylates.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reagent selection and reaction efficiency. Data indicates that polar aprotic solvents combined with hard alkali metals (Na⁺, Cs⁺) are mandatory for high N-regioselectivity.

EntryBase (Equivalents)SolventAlkylating AgentTemp (°C)Time (h)Regioselectivity (N:C)Conversion (%)
1NaH (1.2 eq)DMFMethyl Iodide0 → 252>99:198
2Cs₂CO₃ (1.5 eq)MeCNMethyl Iodide606>99:192
3K₂CO₃ (2.0 eq)DMFBenzyl Bromide601295:581
4KOH (2.0 eq) + PTC*AcetoneBenzyl Bromide25880:2065
5NaH (1.2 eq)THFAllyl Bromide0 → 25498:288

*PTC = Phase Transfer Catalyst. Note the drop in regioselectivity when using softer conditions or phase-transfer systems where ion-pairing is tighter.

Step-by-Step Experimental Protocols

Protocol A: Strong Base Method (NaH / DMF)

Recommended for robust alkylating agents (e.g., MeI, Benzyl Bromide).

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Argon).

    • Causality: Sodium hydride reacts violently with moisture, and any trace water will hydrolyze the alkylating agent, drastically reducing yields.

  • Substrate Dissolution: Dissolve Methyl 3-methoxy-1H-pyrrole-2-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 1.2 equiv) in small portions.

    • Causality: The reaction is highly exothermic and releases H₂ gas. Cooling prevents thermal degradation of the substrate and controls the effervescence.

  • Anion Maturation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 15 minutes until gas evolution ceases.

  • Alkylation: Re-cool the flask to 0 °C. Add the alkyl halide (1.5 equiv) dropwise. Stir for 2–4 hours, monitoring via TLC.

  • Work-up: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Mild Base Method (Cs₂CO₃ / MeCN)

Recommended for base-sensitive electrophiles or when avoiding the high boiling point of DMF is desired, as demonstrated in tandem N-alkylation/hemiacetalization studies 4.

  • Slurry Formation: To a dry flask under N₂, add the pyrrole substrate (1.0 equiv), anhydrous Cs₂CO₃ (1.5 equiv), and anhydrous Acetonitrile (MeCN, 0.2 M).

    • Causality: Cs₂CO₃ is only partially soluble in MeCN; the reaction occurs at the solid-liquid interface. The large ionic radius of Cesium effectively separates the ion pair, maximizing the nucleophilicity of the pyrrole nitrogen.

  • Electrophile Addition: Add the alkylating agent (1.2 equiv) at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60 °C for 6–12 hours.

    • Causality: Because carbonate is a weaker base than NaH, thermal energy is required to drive the equilibrium deprotonation/alkylation cycle.

  • Work-up: Cool to room temperature, filter the mixture through a pad of Celite to remove inorganic salts, and concentrate the filtrate directly. Purify via flash column chromatography.

Self-Validation System (In-Process Controls & Analytics)

To ensure the integrity of the protocol, rely on the following self-validating analytical signatures to confirm successful N-alkylation versus starting material recovery or C-alkylation:

  • Thin Layer Chromatography (TLC):

    • Observation: The N-alkylated product will exhibit a significantly higher R_f value (less polar) than the starting material.

    • Causality: The starting pyrrole possesses a strong hydrogen-bond donating N-H group, which interacts heavily with the silica gel stationary phase. Alkylation masks this group, reducing silica affinity.

  • ¹H NMR Spectroscopy:

    • Observation 1: Complete disappearance of the broad N-H singlet (typically found between 9.0–10.5 ppm).

    • Observation 2: Appearance of the new N-alkyl protons (e.g., a sharp singlet at ~3.8–4.0 ppm for an N-CH₃ group).

    • Causality Check: If C-alkylation occurred instead, the N-H peak would remain intact, and one of the aromatic C-H peaks (at C4 or C5) would disappear.

  • LC-MS: Confirm the expected mass shift (e.g., +14 Da for methylation) in positive ion mode [M+H]⁺.

References

  • BenchChem. Application Notes and Protocol for N-Alkylation of 2-chloro-1-(1H-pyrrol-2-yl)ethanone.
  • BLD Pharm. Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate & Related Derivatives.
  • National Institutes of Health (PMC). Cascade N-Alkylation/Hemiacetalization for Facile Construction of the Spiroketal Skeleton.
  • MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles.

Sources

Application

Application Note: A Comprehensive Guide to the Scalable Synthesis of Methyl 3-methoxy-1H-pyrrole-2-carboxylate

Abstract Methyl 3-methoxy-1H-pyrrole-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex bioactive molecules and functional mat...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 3-methoxy-1H-pyrrole-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex bioactive molecules and functional materials.[1] Transitioning the synthesis of this compound from a laboratory benchtop to a larger, pilot-plant scale presents significant challenges related to reaction control, safety, and purification. This application note provides a detailed examination of a robust synthetic strategy for Methyl 3-methoxy-1H-pyrrole-2-carboxylate, offering a validated laboratory-scale protocol and a thorough analysis of the critical parameters for successful scale-up. We address common scale-up pitfalls, including thermal management, mass transfer limitations, and downstream processing, providing a modified protocol for kilogram-scale production.[2][3] Furthermore, we explore the application of continuous flow chemistry as a modern, efficient, and safer alternative for large-scale manufacturing of pyrrole derivatives.[4]

Introduction: The Significance of Substituted Pyrroles

The pyrrole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The specific substitution pattern of Methyl 3-methoxy-1H-pyrrole-2-carboxylate, featuring both an electron-donating methoxy group and an electron-withdrawing ester, makes it a versatile intermediate for creating diverse molecular libraries.[5] However, the journey from a gram-scale discovery synthesis to a robust, multi-kilogram manufacturing process is rarely linear.[6] Issues that are negligible at the lab scale, such as minor exotherms or inefficient mixing, can become critical safety hazards and sources of significant impurity at an industrial scale.[2] This guide is designed for researchers, process chemists, and drug development professionals to navigate these complexities effectively.

Proposed Synthetic Pathway and Mechanism

A common and reliable method for constructing the pyrrole ring is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[4] For the target molecule, a logical and convergent approach begins with the synthesis of a suitably substituted β-enamino ester, followed by cyclization. The subsequent steps involve the introduction of the methoxy group.

A plausible synthetic route is outlined below. This multi-step process offers good control over the regiochemistry of the final product.

Synthetic_Pathway cluster_0 Step 1: Enamine Formation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: O-Methylation A Methyl Acetoacetate C Methyl 3-(dimethylamino)acrylate A->C Reaction with B B Dimethylformamide dimethyl acetal (DMF-DMA) E Methyl 3-hydroxy-1H-pyrrole-2-carboxylate C->E Reaction with D (Base, e.g., DBU) D Methyl isocyanoacetate G Methyl 3-methoxy-1H-pyrrole-2-carboxylate E->G Reaction with F (Base, e.g., K2CO3) F Methylating Agent (e.g., DMS, MeI)

Caption: Proposed multi-step synthesis of the target compound.

Mechanistic Rationale: The key step in this sequence is the base-catalyzed [3+2] cycloaddition between an enamine (or its equivalent) and an isocyanoacetate derivative. This reaction is known for its efficiency in constructing highly functionalized pyrrole rings.[1] The final O-methylation is a standard transformation. This route is selected for its use of readily available starting materials and its adaptability to scale.

Validated Laboratory-Scale Protocol (10 g Scale)

This protocol details the final O-methylation step, assuming the precursor, Methyl 3-hydroxy-1H-pyrrole-2-carboxylate, has been synthesized.

Materials & Reagents:

  • Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (10.0 g, 64.5 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃), fine powder (17.8 g, 129 mmol, 2.0 equiv)

  • Dimethyl Sulfate (DMS) (7.3 mL, 8.1 g, 64.5 mmol, 1.0 equiv)

  • Anhydrous Acetone (200 mL)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

Experimental Procedure:

  • Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (10.0 g) and anhydrous acetone (200 mL).

  • Base Addition: Add anhydrous potassium carbonate (17.8 g) to the suspension.

  • Methylation: Begin vigorous stirring. Slowly add dimethyl sulfate (7.3 mL) dropwise via the dropping funnel over 15 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Work-up: Cool the reaction mixture to room temperature. Filter the suspension to remove the potassium carbonate and wash the solid with acetone. Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Extraction: Dissolve the residue in ethyl acetate (150 mL) and water (100 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water (1 x 50 mL) and then brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford Methyl 3-methoxy-1H-pyrrole-2-carboxylate as a solid.[7]

Scaling Up the Synthesis: Challenges and Solutions

Transitioning the above protocol from a 10-gram to a 1-kilogram scale introduces significant challenges. A direct multiplication of reagents and volumes is impractical and unsafe.[6]

Key Scale-Up Parameters
ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Key Challenges & Mitigation Strategies
Scale Factor 1x100xDirect multiplication is not feasible; process parameters must be re-optimized.[6]
Heat Transfer High surface-area-to-volume ratio; efficient heat dissipation.Low surface-area-to-volume ratio; risk of thermal runaway.Mitigation: Use a jacketed reactor with a thermal control unit. Control the rate of addition of the exothermic reagent (DMS). Perform a reaction calorimetry study to understand the thermal profile.
Mixing Efficient mixing with a magnetic stir bar.Potential for poor mixing, leading to localized "hot spots" and concentration gradients.Mitigation: Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure homogeneity.
Reagent Addition Manual addition via dropping funnel over 15 minutes.Addition rate is critical for temperature control.Mitigation: Use a calibrated metering pump for precise, controlled addition over a longer period (e.g., 1-2 hours) to manage the exotherm.
Purification Flash column chromatography.Chromatography is not economically viable for kilogram quantities.Mitigation: Develop a robust crystallization/recrystallization procedure.[8] This may require solvent screening and optimization of cooling profiles to control crystal size and purity.[6]
Safety Small quantities handled in a fume hood.Large volumes of flammable solvents and highly toxic reagents.Mitigation: Conduct a full Process Hazard Analysis (PHA). Use a closed system for reagent transfer. Ensure adequate ventilation and grounding of equipment to prevent static discharge.
Modified Pilot-Scale Protocol (1 kg Batch)

This protocol is adapted for a 50 L jacketed glass reactor.

Equipment:

  • 50 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.

  • Metering pump for dimethyl sulfate addition.

  • Nutsche filter or large Buchner funnel for filtration.

  • Large-scale rotary evaporator.

Procedure:

  • Charging: Charge the 50 L reactor with Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (1.0 kg, 6.45 mol) and anhydrous acetone (20 L).

  • Base Addition: With moderate agitation, add anhydrous potassium carbonate (1.78 kg, 12.9 mol).

  • Controlled Methylation: Set the reactor jacket temperature to 20°C. Begin adding dimethyl sulfate (0.73 L, 8.1 kg, 6.45 mol) via the metering pump at a rate that maintains the internal batch temperature below 40°C. The addition is expected to take approximately 1-2 hours.

  • Reaction & Monitoring: After the addition is complete, heat the reactor jacket to 60°C to bring the batch to a gentle reflux. Hold at reflux for 4-6 hours, monitoring by HPLC for completion.

  • Cooling & Filtration: Cool the batch to 20°C. Filter the solid potassium salts using a Nutsche filter and wash the cake with acetone (2 x 2 L).

  • Solvent Swap & Crystallization: Concentrate the filtrate under reduced pressure. Add a suitable anti-solvent (e.g., heptane) to induce crystallization. The optimal solvent/anti-solvent ratio and cooling profile must be determined in the lab.

  • Isolation & Drying: Isolate the product by filtration, wash with cold anti-solvent, and dry in a vacuum oven at <50°C to a constant weight.

Scale_Up_Workflow A Lab Protocol (10 g) B Identify Critical Process Parameters (Thermal, Mixing, Safety) A->B C Process Hazard Analysis (PHA) B->C D Re-develop Purification (Crystallization vs. Chromatography) B->D E Small-Scale Validation Runs (100 g) C->E D->E F Pilot-Scale Protocol (1 kg) E->F G Execute Pilot Batch F->G

Caption: Decision workflow for process scale-up.

Alternative: Continuous Flow Synthesis for Scale-Up

For many exothermic and hazardous reactions, scaling up in batch reactors is being replaced by continuous flow chemistry using microreactors.[9][10] This approach offers superior control over reaction parameters.

Advantages of Flow Synthesis for this Reaction:

  • Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material (like DMS) present at any given time.[4]

  • Superior Heat Transfer: The extremely high surface-area-to-volume ratio allows for near-instantaneous quenching of exothermic events.[4]

  • Rapid Optimization: Reaction parameters (temperature, residence time, stoichiometry) can be screened and optimized in a fraction of the time required for batch experiments.

  • Seamless Scaling: Production is scaled by running the optimized process for a longer duration or by "numbering-up" (running multiple reactors in parallel), rather than by increasing the reactor size.[4] This eliminates the need for re-optimization at each scale.[4][9]

A flow setup would involve pumping streams of the pyrrole precursor/base suspension and the dimethyl sulfate solution through a T-mixer into a heated capillary or micro-structured reactor. The product stream would be collected and worked up continuously or in batches.

Conclusion

The successful scale-up of the synthesis of Methyl 3-methoxy-1H-pyrrole-2-carboxylate requires a systematic approach that goes beyond simply multiplying laboratory-scale quantities. A thorough understanding and proactive management of heat transfer, mixing, and purification are paramount for a safe, efficient, and reproducible process. While a modified batch protocol can be implemented with careful engineering controls, modern continuous flow methodologies present a compelling alternative, offering inherent safety benefits and a more linear, predictable path from the laboratory to production.[2][4]

References

  • Figshare. Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale - Organic Process Research & Development. Available from: [Link]

  • Wiley Online Library. Synthesis of some 1‐methyl‐3‐alkoxy‐5‐arylpyrrolecarboxylic acids and derivatives. Available from: [Link]

  • Sci-Hub. Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. Available from: [Link]

  • ACS Publications. Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. Organic Process Research & Development. Available from: [Link]

  • CORE. Challenges of scaling up chemical processes (based on real life experiences). Available from: [Link]

  • R Discovery. Elevating pyrrole derivative synthesis: a three-component revolution. Available from: [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]

  • ResearchGate. Synthesis of 4,5-Disubstituted Methyl 1H-Pyrrole-2-carboxylates from 3-Chloroacrylaldehydes and Hippuric Acid. Available from: [Link]

  • Arkivoc. Synthesis and transformations of some 1,2,4-trisubstituted pyrroles. Available from: [Link]

  • ResearchGate. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Available from: [Link]

  • Drug Discovery and Development. Micrograms to Kilos: The Challenges of Scaling. Available from: [Link]

  • RSC Publishing. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Available from: [Link]

  • Thieme. Synthesis of Functionalized Pyrroles by a Multi-Component Reaction. Available from: [Link]

  • ResearchGate. Synthesis of functionalized pyrroles using 4‐hydroxy‐L‐proline. Available from: [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Available from: [Link]

  • ACG Publications. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information Synthesis of substituted pyrroles using a silver-catalysed reaction between isocyanoacetates/benzyl isocyanides and chromones. Available from: [Link]

  • ACS Publications. Regioselective Synthesis of Highly Functionalized 2H-Pyrroles via Dearomative Chlorination of 1H-Pyrroles. The Journal of Organic Chemistry. Available from: [Link]

  • Google Patents. Purification of crude pyrroles.
  • National Center for Biotechnology Information. Recent Advancements in Pyrrole Synthesis. Available from: [Link]

  • Google Patents. Carboxy pyrrole, process of preparing and use as precursor.
  • Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available from: [Link]

  • Contract Pharma. Drug Substances: Scale-Up Challenges. Available from: [Link]

  • MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Available from: [Link]

  • Organic Syntheses. 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl. Available from: [Link]

  • PubMed. Purification and characterization of a pyrrole-2-carboxylate oxygenase from Arthrobacter strain Py1. Available from: [Link]

Sources

Method

Application Note: In Vivo Evaluation Protocols for Methyl 3-methoxy-1H-pyrrole-2-carboxylate Analogues as MmpL3 Inhibitors

Document Type: Standard Operating Procedure & Application Guide Target Audience: Preclinical Researchers, Medicinal Chemists, and In Vivo Pharmacologists Focus Area: Antimicrobial Drug Development (Tuberculosis) Executiv...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Procedure & Application Guide Target Audience: Preclinical Researchers, Medicinal Chemists, and In Vivo Pharmacologists Focus Area: Antimicrobial Drug Development (Tuberculosis)

Executive Summary & Mechanistic Rationale

Methyl 3-methoxy-1H-pyrrole-2-carboxylate is a highly versatile synthetic building block in medicinal chemistry. Through ester hydrolysis and subsequent amide coupling, this scaffold is readily converted into substituted pyrrole-2-carboxamides . Recent high-throughput screening and structure-guided optimization have identified these analogues—particularly those bearing bulky lipophilic tails (e.g., adamantyl groups)—as exceptionally potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) [1].

MmpL3 is an essential inner-membrane transporter (flippase) in Mycobacterium tuberculosis (Mtb). It is responsible for translocating trehalose monomycolate (TMM) from the cytoplasm to the periplasm, a critical step in the biosynthesis of the mycolic acid outer membrane [2]. Because pyrrole-2-carboxamide analogues directly bind to the proton-motive force-driven MmpL3 transporter, they cause rapid bactericidal activity.

To bridge the gap between in vitro MIC (Minimum Inhibitory Concentration) assays and clinical viability, this guide outlines a self-validating in vivo testing framework. As a Senior Application Scientist, I have structured these protocols to ensure that every experimental choice—from formulation to tissue harvesting—is grounded in the physicochemical realities of this specific chemical class.

Mechanism of Action Pathway

MmpL3_Mechanism cluster_cytoplasm Cytoplasm (M. tuberculosis) cluster_periplasm Periplasm / Outer Membrane TMM Trehalose Monomycolate (TMM) MmpL3 MmpL3 Transporter (Inner Membrane) TMM->MmpL3 Transport TDM Trehalose Dimycolate (TDM) Assembly MmpL3->TDM Flippase Activity Drug Pyrrole-2-carboxamide Analogue Drug->MmpL3 Inhibits (Blocks S4 Pocket) CellWall Mycolic Acid Cell Wall TDM->CellWall Biosynthesis

Figure 1: Mechanism of action for pyrrole-2-carboxamide analogues inhibiting the MmpL3 transporter.

Pharmacokinetic (PK) Profiling and Formulation

Causality & Experimental Design

Pyrrole-2-carboxamide analogues targeting MmpL3 require bulky, lipophilic substituents to occupy the hydrophobic S4 pocket of the transporter [1]. Consequently, these compounds often exhibit high LogP values and poor aqueous solubility. Formulating these analogues in simple saline will result in precipitation and erratic oral absorption.

Expert Insight: We utilize a suspension formulation of 0.5% Carboxymethyl Cellulose (CMC) with 0.5% Tween-80 for oral (PO) dosing. The CMC acts as a suspending agent to prevent settling, while Tween-80 acts as a surfactant to wet the hydrophobic drug particles, ensuring uniform dosing and reliable gastrointestinal absorption.

Step-by-Step PK Protocol
  • Animal Preparation: Fast male CD-1 or BALB/c mice (6-8 weeks old) for 12 hours prior to oral dosing. Water remains available ad libitum.

  • Formulation:

    • IV Formulation: Dissolve the analogue in 5% DMSO / 40% PEG400 / 55% Saline to achieve a clear solution (Target: 1-2 mg/kg).

    • PO Formulation: Homogenize the analogue in 0.5% CMC / 0.5% Tween-80 in sterile water to form a fine, uniform suspension (Target: 10-50 mg/kg).

  • Dosing & Sampling: Administer the drug via oral gavage or tail vein injection. Collect blood samples (~50 µL) via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood at 4,000 × g for 10 min (4°C). Extract plasma by adding 3 volumes of cold acetonitrile containing a structurally similar internal standard (IS). Vortex and centrifuge at 12,000 × g for 10 min.

  • LC-MS/MS Bioanalysis: Inject the supernatant into an LC-MS/MS system equipped with a C18 column. Monitor the specific MRM (Multiple Reaction Monitoring) transitions for the analogue.

Self-Validation Checkpoint: The PK study is validated if the IV clearance (Cl) does not exceed the hepatic blood flow of a mouse (~90 mL/min/kg). If Cl > 90, extra-hepatic clearance or rapid plasma instability is occurring, and the compound must be redesigned before efficacy testing.

In Vivo Efficacy: Acute Murine TB Infection Model

Causality & Experimental Design

To evaluate the in vivo efficacy of MmpL3 inhibitors, we utilize an Acute Murine Aerosol Infection Model [3]. Why acute rather than chronic? MmpL3 inhibitors are highly active against actively replicating bacilli because they disrupt ongoing cell wall synthesis. In an acute model, treatment begins 1-week post-infection when the bacterial load is actively expanding in the lungs. This provides a clear, rapid readout of bactericidal activity compared to chronic models where bacilli enter a non-replicating state [4].

In Vivo Workflow Diagram

InVivo_Workflow Acclimatization 1. Animal Acclimatization (BALB/c Mice, BSL-3 Facility) Infection 2. Aerosol Infection (Mtb H37Rv, Target: 10^4 CFU/lung) Acclimatization->Infection Incubation 3. Disease Establishment (7 Days Post-Infection) Infection->Incubation Baseline 4. Day 1 CFU Baseline Harvest (Validation Checkpoint) Incubation->Baseline Dosing 5. Oral Dosing (PO) (Vehicle, Drug, INH Control for 2-4 Weeks) Baseline->Dosing Harvest 6. Tissue Harvest (Aseptic Lung & Spleen Removal) Dosing->Harvest Plating 7. Homogenization & Plating (7H11 Agar + OADC Supplement) Harvest->Plating Analysis 8. CFU Enumeration & Log10 Reduction Analysis Plating->Analysis

Figure 2: Experimental workflow for the acute murine tuberculosis infection model.

Step-by-Step Efficacy Protocol
  • Aerosol Infection (BSL-3): Expose female BALB/c mice to M. tuberculosis H37Rv using a Madison aerosol chamber. Calibrate the nebulizer to deliver approximately 1×104 bacilli per mouse lung.

  • Baseline Establishment (Day 1 of Treatment): Seven days post-infection, euthanize 3-5 mice. Harvest and homogenize their lungs to establish the baseline Colony Forming Unit (CFU) count before treatment begins.

  • Drug Administration: Randomize remaining mice into groups (n=5-6). Administer the pyrrole-2-carboxamide analogue (e.g., 50 mg/kg), Vehicle (0.5% CMC/Tween), and Positive Control (Isoniazid, 25 mg/kg) via daily oral gavage for 14 to 28 days.

  • Tissue Harvesting: 24 hours after the final dose, euthanize the mice. Aseptically remove the lungs and spleen.

  • Homogenization and Plating: Homogenize tissues in 2 mL of sterile PBS containing 0.05% Tween-80. Prepare 10-fold serial dilutions and plate 100 µL aliquots onto Middlebrook 7H11 agar plates supplemented with OADC (Oleic Albumin Dextrose Catalase).

  • Incubation and Enumeration: Incubate plates at 37°C for 3 to 4 weeks. Count CFUs and calculate the log10​ CFU per organ.

Self-Validation Checkpoint:

  • The baseline (Day 1) lung CFU must be between 3.8−4.2log10​ . If lower, the aerosol infection was insufficient.

  • The Isoniazid (INH) positive control must demonstrate a minimum of 2.0log10​ CFU reduction compared to the vehicle control. If it fails, the bacterial strain may have lost susceptibility or the formulation was compromised.

Target Validation: Ex Vivo Metabolic Labeling

To definitively prove that the in vivo efficacy is driven by MmpL3 inhibition, we must demonstrate the biochemical blockade of mycolic acid transfer.

Protocol: [14C]-Acetate Labeling
  • Isolate Mtb from the lungs of treated mice (or use ex vivo infected macrophages treated with the analogue).

  • Pulse the cultures with 1μCi/mL of [1,2−14C] -acetate for 2 hours to radiolabel newly synthesized lipids.

  • Extract total lipids using a chloroform/methanol/water (10:10:3) mixture.

  • Resolve the lipid fractions via Thin Layer Chromatography (TLC) using a chloroform/methanol/water (20:4:0.5) solvent system.

  • Readout: Autoradiography will reveal a massive accumulation of TMM (Trehalose Monomycolate) and a complete absence of TDM (Trehalose Dimycolate) in the drug-treated groups, confirming the flippase blockade [1].

Quantitative Benchmarks & Data Presentation

When evaluating novel Methyl 3-methoxy-1H-pyrrole-2-carboxylate analogues, compare your experimental results against the established benchmarks of leading MmpL3 inhibitors (such as Compound 32 or SQ109).

Table 1: Target Pharmacokinetic and Efficacy Parameters for Lead Pyrrole-2-carboxamides

ParameterTarget Threshold for Lead AdvancementTypical Profile of Optimized AnalogueImplication for In Vivo Success
In Vitro MIC (Mtb H37Rv) <0.1μg/mL 0.016μg/mL Ensures sufficient potency to overcome protein binding.
Oral Bioavailability (F%) >30% 45−60% Guarantees systemic exposure via oral route.
Half-Life ( T1/2​ ) >2 hours 2.5−4.0 hoursAllows for once or twice daily dosing in mice.
Microsomal Stability ( CLint​ ) <40μL/min/mg 28μL/min/mg Prevents rapid first-pass hepatic clearance.
In Vivo Efficacy (Lung) >1.5log10​ CFU reduction 2.1log10​ CFU reductionIndicates potent bactericidal activity in the target organ.

References

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 2022. URL:[Link]

  • Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for tuberculosis. Expert Opinion on Drug Discovery, 2023. URL:[Link]

  • Improved BM212 MmpL3 Inhibitor Analogue Shows Efficacy in Acute Murine Model of Tuberculosis Infection. PLOS One, 2013. URL:[Link]

  • SQ109, a new tuberculosis drug candidate, inhibits the enzyme MmpL3. Antimicrobial Agents and Chemotherapy, 2012. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting common impurities in Methyl 3-methoxy-1H-pyrrole-2-carboxylate preparation

Welcome to the technical support center for the synthesis of Methyl 3-methoxy-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 3-methoxy-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, we address common challenges and impurities encountered during its preparation, providing in-depth, field-proven insights to help you optimize your synthetic protocols and ensure the integrity of your results.

The synthesis of Methyl 3-methoxy-1H-pyrrole-2-carboxylate, while conceptually straightforward, often presents challenges related to impurity formation. Understanding the underlying reaction mechanisms and potential side reactions is crucial for successful troubleshooting. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.

Troubleshooting Guide: Common Impurities and Their Mitigation

A prevalent and efficient route to Methyl 3-methoxy-1H-pyrrole-2-carboxylate involves the methylation of its precursor, Methyl 3-hydroxy-1H-pyrrole-2-carboxylate. Most of the common impurities arise from this key step.

cluster_0 Synthesis Pathway cluster_1 Potential Impurities Precursor Methyl 3-hydroxy-1H-pyrrole-2-carboxylate Target_Molecule Methyl 3-methoxy-1H-pyrrole-2-carboxylate Precursor->Target_Molecule Methylation (e.g., MeI, DMS) Unreacted_Starting_Material Unreacted Methyl 3-hydroxy-1H-pyrrole-2-carboxylate N_Methylated_Isomer Methyl 1-methyl-3-methoxy-1H-pyrrole-2-carboxylate (N-Methylated Impurity) Over_Methylated_Product Methyl 1-methyl-3-hydroxy-1H-pyrrole-2-carboxylate (N-methylated Precursor) Oxidation_Product Oxidized Pyrrole Species

Caption: Key synthesis step and major potential impurities.

Question 1: My reaction is incomplete, and I'm observing a significant amount of unreacted Methyl 3-hydroxy-1H-pyrrole-2-carboxylate in my final product. What could be the cause?

Answer:

Incomplete conversion is a frequent issue in the methylation of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate. Several factors can contribute to this problem:

  • Insufficient Reagents: Ensure that you are using a sufficient molar excess of the methylating agent (e.g., methyl iodide, dimethyl sulfate) and the base. A common protocol involves using at least 1.1 to 1.5 equivalents of both.

  • Base Strength and Solubility: The choice of base is critical. A base that is too weak may not deprotonate the hydroxyl group effectively. Conversely, a very strong base might promote side reactions. Potassium carbonate is a commonly used base that provides a good balance of reactivity and handling. The solubility of the base in the chosen solvent is also important for the reaction to proceed efficiently.

  • Reaction Time and Temperature: The methylation reaction may require extended reaction times or elevated temperatures to go to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.

  • Solvent Choice: The solvent should be able to dissolve the starting material and the reagents to a reasonable extent. Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile are often good choices.

Troubleshooting Protocol: Optimizing Reaction Conditions

  • Reagent Stoichiometry: Increase the equivalents of the methylating agent and base in increments (e.g., from 1.2 to 1.5 to 2.0 equivalents) and monitor the impact on the reaction conversion.

  • Base Screening: If using a mild base like potassium carbonate still results in incomplete reaction, consider a stronger base such as sodium hydride. However, be cautious as this may increase the formation of N-methylated byproducts.

  • Temperature and Time Study: Run small-scale parallel reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C) and monitor them over time to find the optimal conditions for complete conversion without significant degradation.

Question 2: I am observing an impurity with a similar mass to my desired product, which I suspect is the N-methylated isomer. How can I confirm this and prevent its formation?

Answer:

The formation of the N-methylated isomer, Methyl 1-methyl-3-methoxy-1H-pyrrole-2-carboxylate, is a common side reaction. The pyrrole nitrogen is also nucleophilic and can compete with the hydroxyl group for the methylating agent.

Confirmation of the N-Methylated Isomer:

  • NMR Spectroscopy: ¹H NMR is a powerful tool to distinguish between the O-methylated and N-methylated isomers. The N-CH₃ signal will typically appear as a singlet around 3.7-4.0 ppm, while the O-CH₃ signal will be in a similar region. However, the chemical shifts of the pyrrole ring protons will be different for the two isomers. 2D NMR techniques like HSQC and HMBC can definitively establish the connectivity.

  • LC-MS: Liquid Chromatography-Mass Spectrometry can separate the two isomers, which will have the same mass. The difference in retention time can be used to quantify the relative amounts of each isomer.

Preventing N-Methylation:

The key to minimizing N-methylation is to favor the deprotonation of the hydroxyl group over the pyrrole N-H.

  • Choice of Base: Using a milder base like potassium carbonate can selectively deprotonate the more acidic hydroxyl group over the less acidic N-H of the pyrrole. Stronger bases like sodium hydride can deprotonate both sites, leading to a mixture of products.

  • Protecting Groups: While more synthetically demanding, protection of the pyrrole nitrogen with a suitable protecting group (e.g., Boc, Ts) before methylation, followed by deprotection, can completely prevent N-methylation.

  • "Green" Methylating Agents: Some research suggests that using less reactive methylating agents like dimethyl carbonate (DMC) can offer higher selectivity for N-methylation in electron-deficient pyrroles.[1] While this seems counterintuitive for avoiding N-methylation, understanding the substrate's electronic properties is key. For a more electron-rich system like the hydroxy-pyrrole, this could potentially be explored to modulate reactivity.

Experimental Protocol: Selective O-Methylation

  • To a solution of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate in dry DMF, add 1.2 equivalents of potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1.1 equivalents of methyl iodide dropwise.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work up the reaction by quenching with water and extracting with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography on silica gel.

cluster_0 Troubleshooting N-Methylation Problem N-Methylated Impurity Observed Cause Competitive N-Methylation Problem->Cause Solution1 Use Milder Base (e.g., K₂CO₃) Cause->Solution1 Solution2 Employ N-Protecting Group Strategy Cause->Solution2 Solution3 Investigate Alternative Methylating Agents Cause->Solution3

Caption: Workflow for addressing N-methylation.

Question 3: My final product is discolored, suggesting the presence of oxidation products. What causes this and how can I avoid it?

Answer:

Pyrrole rings are susceptible to oxidation, which can lead to the formation of colored impurities. This can be exacerbated by harsh reaction conditions or improper handling. One report on a similar compound, ethyl 1-methyl-3-methoxy-5-phenylpyrrole-2-carboxylate, showed that hydrolysis could lead to an oxidation product, 1-methyl-3-methoxy-5-hydroxy-5-phenyl-3-pyrrolin-2-one, arising from air oxidation.[2]

Causes of Oxidation:

  • Exposure to Air and Light: Prolonged exposure to atmospheric oxygen and light can promote the formation of oxidized and polymeric pyrrole species.

  • Harsh Reaction Conditions: High temperatures and strongly acidic or basic conditions can increase the susceptibility of the pyrrole ring to oxidation.

  • Residual Metals: Trace amounts of transition metals from previous synthetic steps can catalyze oxidation reactions.

Mitigation Strategies:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Control of Reaction Parameters: Use the mildest possible reaction conditions (temperature, base) that still afford a reasonable reaction rate.

  • Purification: Column chromatography is often effective at removing colored oxidation byproducts. In some cases, treatment with activated carbon during workup can help remove colored impurities.

  • Proper Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate, and what impurities can they introduce?

The synthesis of the precursor, Methyl 3-hydroxy-1H-pyrrole-2-carboxylate, can introduce impurities that carry over to the final product. A common route involves the reaction of an α-amino acid derivative with a β-ketoester. Impurities in these starting materials, or side products from this initial cyclization, can be a source of contamination. It is crucial to use high-purity starting materials and to purify the hydroxy-pyrrole precursor thoroughly before the methylation step.

Q2: Which analytical techniques are most suitable for routine quality control of Methyl 3-methoxy-1H-pyrrole-2-carboxylate?

For routine quality control, a combination of HPLC and ¹H NMR is highly recommended.

  • HPLC with UV detection is excellent for determining the purity of the sample and quantifying the levels of known and unknown impurities.

  • ¹H NMR provides structural confirmation of the desired product and can be used to identify and quantify major impurities, especially isomers like the N-methylated byproduct.

Q3: What are the typical conditions for purification by column chromatography?

A gradient of ethyl acetate in hexanes or petroleum ether is commonly used for the purification of Methyl 3-methoxy-1H-pyrrole-2-carboxylate on a silica gel column. The exact solvent system will depend on the specific impurities present. It is advisable to first determine an appropriate solvent system by TLC analysis.

Q4: Can I use other methylating agents besides methyl iodide or dimethyl sulfate?

Yes, other methylating agents can be used, but they may offer different reactivity and selectivity profiles. For instance, diazomethane is a potent methylating agent but is also highly toxic and explosive. Trimethylsilyl diazomethane offers a safer alternative. As mentioned earlier, dimethyl carbonate is a "greener" option that has been explored for N-methylation and could potentially be adapted for O-methylation under specific conditions.[1] The choice of methylating agent should be made based on safety, cost, and the desired selectivity.

Data Summary Table

ImpurityPotential CauseIdentification MethodMitigation Strategy
Methyl 3-hydroxy-1H-pyrrole-2-carboxylate Incomplete reactionHPLC, ¹H NMRIncrease reagent stoichiometry, optimize reaction time/temperature
Methyl 1-methyl-3-methoxy-1H-pyrrole-2-carboxylate Competitive N-methylationHPLC, ¹H NMR, LC-MSUse milder base (e.g., K₂CO₃), employ N-protecting group
Methyl 1-methyl-3-hydroxy-1H-pyrrole-2-carboxylate N-methylation of starting materialHPLC, ¹H NMR, LC-MSUse milder base to favor O-deprotonation
Oxidized Pyrrole Species Exposure to air, light, or harsh conditionsVisual discoloration, HPLCConduct reaction under inert atmosphere, use mild conditions

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Campaigne, E., & Shutske, G. M. (1975). Synthesis of some 1-methyl-3-alkoxy-5-arylpyrrolecarboxylic acids and derivatives. Journal of Heterocyclic Chemistry, 12(1), 67-72.
  • Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. (2020). Molecules, 25(9), 2106.
  • Methyl 3-hydroxy-1H-pyrrole-2-carboxyl
  • Synthesis of 4,5-Disubstituted Methyl 1H-Pyrrole-2-carboxylates from 3-Chloroacrylaldehydes and Hippuric Acid. (2018). Request PDF.
  • Over-methylation - The Pyrrole Naturop
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(8), 1385-1390.
  • Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. (2013). MedChemComm, 4(12), 1554-1566.
  • Methyl 3-hydroxy-1h-pyrrole-2-carboxyl
  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012).
  • Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. (2023). Organic Syntheses, 100, 61-83.
  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2021). Journal of Medicinal Chemistry, 64(24), 17946-17963.
  • 3-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID. Sigma-Aldrich.
  • Green N-Methylation of Electron Deficient Pyrroles with Dimethylcarbonate. (2009). Organic Process Research & Development, 13(6), 1251-1254.

Sources

Optimization

Technical Support Center: Preventing Degradation of Methyl 3-methoxy-1H-pyrrole-2-carboxylate

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the stability of highly functionalized pyrroles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the stability of highly functionalized pyrroles. Methyl 3-methoxy-1H-pyrrole-2-carboxylate is a critical synthetic building block, but its unique electronic properties make it inherently unstable under ambient conditions.

This guide provides a comprehensive, field-proven framework for understanding the causality of its degradation, troubleshooting analytical anomalies, and implementing self-validating storage protocols.

Mechanistic Causality: Why Does It Degrade?

To prevent degradation, we must first understand the molecular vulnerabilities of the compound. Pyrroles are inherently electron-rich aromatic heterocycles, making them highly reactive towards electrophiles (1)[1].

In Methyl 3-methoxy-1H-pyrrole-2-carboxylate, the 3-methoxy group introduces a strong electron-donating resonance effect (+M). This significantly elevates the energy of the Highest Occupied Molecular Orbital (HOMO). While the 2-carboxylate methyl ester exerts a stabilizing, electron-withdrawing effect (-M), it is insufficient to fully counteract the methoxy group's activation. Consequently, the pyrrole ring is highly susceptible to two primary degradation pathways:

  • Autoxidation: Atmospheric oxygen easily attacks the electron-rich ring, leading to the formation of pyrrolinones or ring-cleaved products (2)[2]. This is visually indicated by the compound darkening upon exposure to air (3)[3]. Extended conjugated pyrrole systems also demonstrate complex oxidation state vulnerabilities under aerobic conditions (4)[4].

  • Acid-Catalyzed Polymerization: Trace acids protonate the pyrrole ring, turning it into an electrophile that reacts with unprotonated monomers, rapidly forming colored oligomers and polymers (5)[5].

G Compound Methyl 3-methoxy-1H- pyrrole-2-carboxylate Oxidation Oxidation (O2) Compound->Oxidation Electron-rich ring Polymerization Acid-Catalyzed Polymerization Compound->Polymerization Trace acid exposure Hydrolysis Ester Hydrolysis (Moisture) Compound->Hydrolysis H2O + ambient temp Photodegradation Photodegradation (UV/Vis Light) Compound->Photodegradation Photon absorption

Mechanistic degradation pathways of electron-rich functionalized pyrroles.

Troubleshooting Guide: Identifying Degradation

If your experiments are yielding poor results, use the following quantitative and qualitative data table to diagnose the specific degradation pathway your compound has undergone.

Degradation PathwayVisual IndicatorQuantitative/Analytical Cue (LC-MS / NMR)Root Cause & Preventative Action
Autoxidation Powder shifts from off-white to dark brown/black.LC-MS: +16 Da (N-oxide) or +32 Da (peroxide).NMR: Loss of aromatic CH signals (~6.2-6.7 ppm).Cause: O2 exposure.Action: Store under Argon/N2.
Acid-Catalyzed Polymerization Formation of an insoluble black tar or resin.LC-MS: High molecular weight polymeric smears.NMR: Extreme peak broadening/loss of resolution.Cause: Trace acid in solvents (e.g., HCl in CHCl3).Action: Use acid-free, anhydrous solvents.
Ester Hydrolysis Powder becomes clumpy, sticky, or difficult to weigh.LC-MS: -14 Da (loss of methyl group to form carboxylic acid).Cause: Moisture ingress.Action: Use desiccants during storage.

Step-by-Step Methodologies for Storage

To maintain the integrity of Methyl 3-methoxy-1H-pyrrole-2-carboxylate, storage protocols must be strictly adhered to. We employ self-validating systems , meaning the protocol includes built-in visual or physical checks to confirm the environmental conditions remain uncompromised.

G Step1 1. Vacuum Drying Step2 2. Aliquoting (Glovebox) Step1->Step2 Step3 3. Argon/N2 Purging Step2->Step3 Step4 4. Amber Vial Sealing Step3->Step4 Step5 5. Storage at -20°C Step4->Step5

Step-by-step workflow for the inert handling and long-term storage of pyrroles.

Protocol A: Solid-State Aliquoting and Long-Term Storage

Causality: Repeated opening of a master vial introduces fresh oxygen and moisture, accelerating degradation exponentially. Aliquoting isolates the risk. Self-Validating Mechanism: Inclusion of a Cobalt(II) chloride moisture indicator strip inside the secondary container. If the strip transitions from blue (dry) to pink (hydrated), the primary seal has failed, triggering immediate re-purging.

  • Vacuum Drying: Place the newly received compound in a vacuum desiccator for 2 hours to remove any trace condensation accumulated during shipping.

  • Inert Aliquoting: Transfer the bulk bottle into a nitrogen or argon-filled glovebox. Divide the compound into single-use aliquots using amber glass vials (protects against photodegradation).

  • Purging & Sealing: If a glovebox is unavailable, use a Schlenk line. Gently purge each vial with Argon (heavier than air, displaces O2 better than N2) for 60 seconds. Cap tightly and seal the cap gap with Parafilm or PTFE tape.

  • Secondary Containment: Place the sealed vials into a secondary zip-lock bag or jar containing Drierite (desiccant) and a Cobalt(II) chloride indicator strip.

  • Temperature Control: Store the secondary container at -20°C.

Protocol B: Solution-State Storage (Freeze-Pump-Thaw Degassing)

Causality: Dissolved oxygen in solvents will rapidly oxidize the pyrrole in solution. Self-Validating Mechanism: The cessation of bubbling during the thaw cycle confirms the complete removal of dissolved oxygen.

  • Solvent Selection: Dissolve the compound in an anhydrous, acid-free solvent (e.g., anhydrous DMF or THF). Avoid halogenated solvents.

  • Freezing: Submerge the Schlenk flask containing the solution in a liquid nitrogen bath until completely frozen.

  • Pumping: Open the flask to a high vacuum for 2–3 minutes to evacuate the headspace.

  • Thawing: Close the vacuum valve and allow the solution to thaw in a room-temperature water bath. You will observe bubbles of trapped gas escaping the liquid.

  • Validation & Storage: Repeat steps 2–4 until no more bubbles evolve during the thaw cycle (usually 3 cycles). Backfill with Argon and store at -20°C.

Frequently Asked Questions (FAQs)

Q: My compound arrived as a pale yellow solid, but turned black after a week in the fridge. Can I rescue it? A: Discoloration indicates oxidation and polymerization (5)[5]. If the degradation is mild (light brown), you can attempt to purify the compound by passing it through a short pad of basic alumina using an oxygen-free, non-polar eluent. However, heavily polymerized black tar cannot be easily rescued and must be discarded.

Q: Why must I avoid halogenated solvents like chloroform for long-term solution storage? A: Halogenated solvents slowly undergo photo-oxidation to produce phosgene and hydrogen chloride (HCl). The trace HCl acts as a potent catalyst for the electrophilic polymerization of the electron-rich pyrrole ring. If you must use a halogenated solvent for an immediate assay, ensure it is stabilized with amylene and freshly filtered over basic alumina.

Q: Is storage at -80°C better than -20°C? A: While -80°C further reduces thermal degradation kinetics, -20°C is generally sufficient for Methyl 3-methoxy-1H-pyrrole-2-carboxylate provided the atmosphere is strictly inert (Argon) and the container is protected from light. The primary driver of degradation is oxygen and moisture, not ambient temperature alone.

References

  • Title: Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene Source: PharmaGuideline URL: [Link]

  • Title: Cyclo[2]pyridine[8]pyrrole: An Expanded Porphyrinoid with Three Closed-Shell Oxidation States Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Pyrrole Source: Wikipedia URL: [Link]

  • Title: The Oxidation of Pyrrole Source: PubMed URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Aqueous Solubility of Methyl 3-methoxy-1H-pyrrole-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous formulation of heterocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous formulation of heterocyclic building blocks. Methyl 3-methoxy-1H-pyrrole-2-carboxylate (CAS 112373-17-8) presents a classic solubility challenge. Its planar pyrrole core and stable crystal lattice energy make it a "brick-dust" molecule, while its lack of highly polar, ionizable functional groups limits its hydration energy [1].

This guide provides field-proven, self-validating protocols to overcome these thermodynamic barriers without compromising your downstream biological or chemical assays.

Diagnostic Workflow

Before altering your experimental parameters, use the following decision tree to select the most appropriate solubilization strategy based on your downstream application.

Workflow A Assess Downstream Application B In Vitro Cell Assay (High Biocompatibility Needed) A->B C In Vivo Dosing (High Concentration Needed) A->C D HP-β-CD Complexation (Encapsulates hydrophobic core) B->D E Cosolvent + Surfactant (e.g., DMSO/Tween-80/Saline) C->E F Validation: Check for Tyndall Effect (Laser Pointer Test) D->F E->F G Clear Solution Proceed to Assay F->G Pass H Opalescent Re-optimize Ratio F->H Fail

Workflow for selecting and validating solubilization strategies for pyrrole derivatives.

Troubleshooting Guide & FAQs

Q1: Why does Methyl 3-methoxy-1H-pyrrole-2-carboxylate precipitate when I dilute my DMSO stock into the aqueous assay buffer? Causality & Solution: This is a classic "solvent-shift" precipitation. The compound is highly soluble in DMSO, but when introduced to water, the local polarity shifts drastically before complete mixing occurs [2]. The compound rapidly reaches supersaturation and nucleates. Action: To prevent this, never add the buffer to the DMSO stock. Instead, add the DMSO stock dropwise into a rapidly vortexing volume of buffer. Alternatively, use a "step-down" dilution method, or add a surfactant (like 0.1% Tween-80) to the aqueous buffer before adding the DMSO stock to lower the interfacial tension and stabilize transient micro-precipitates.

Q2: I am conducting an in vitro cell-based assay, and the required DMSO concentration to keep the compound soluble is cytotoxic. What are my alternatives? Causality & Solution: When organic cosolvents exceed biocompatible limits (typically >0.5% v/v for cell culture), cyclodextrin complexation is the gold standard [3]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the lipophilic pyrrole core, while its hydrophilic exterior maintains aqueous solubility. This forms a water-soluble inclusion complex without the cell-lysing effects of organic solvents or surfactants.

Q3: Can I just adjust the pH of my buffer to dissolve this compound? Causality & Solution: No. Unlike basic amines or acidic carboxylic acids, Methyl 3-methoxy-1H-pyrrole-2-carboxylate is essentially neutral in physiological pH ranges. The ester and methoxy groups do not ionize, and the pyrrole nitrogen is an extremely weak acid (pKa > 15). Therefore, pH adjustment will not induce salt formation or significantly alter its solubility profile [1]. You must rely on cosolvency, micellization, or complexation.

Quantitative Data: Solubilization Strategy Comparison

Use the following table to compare the quantitative and qualitative limits of each solubilization strategy before beginning your workflow.

Solubilization StrategyPrimary ExcipientsPrimary MechanismMax Biocompatible ConcentrationBest Application
Direct Dilution DMSO (<0.5% v/v)CosolvencyLow (Typically <50 µM)High-sensitivity cellular assays
Inclusion Complexation HP-β-CD (up to 20% w/v)Host-Guest EncapsulationHigh (Can exceed 5 mM)In vitro & In vivo (IV/PO)
Micellar Formulation 5% DMSO + 5% Tween-80Surfactant MicellizationMedium (Typically 1-2 mM)In vivo dosing (IP/PO)

Experimental Protocols

Protocol A: Biocompatible HP-β-CD Inclusion Complexation

This protocol creates a self-validating, solvent-free inclusion complex ideal for sensitive cell lines.

  • Excipient Preparation: Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your base aqueous buffer (e.g., PBS or sterile water).

  • Compound Addition: Weigh the required amount of Methyl 3-methoxy-1H-pyrrole-2-carboxylate powder and add it directly to the HP-β-CD solution. Do not pre-dissolve in DMSO.

  • Energy Input: Place the suspension in a bath sonicator for 30–45 minutes at room temperature. The acoustic cavitation provides the energy required to break the compound's crystal lattice and drive it into the cyclodextrin cavities.

  • Self-Validation (The Tyndall Test): Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed compound. Carefully transfer the supernatant to a clear glass vial. Shine a red laser pointer through the vial.

    • Pass: The beam is invisible as it passes through the liquid (true solution).

    • Fail: A visible, scattered beam of light appears (colloidal suspension of micro-crystals). If it fails, increase the HP-β-CD concentration to 20% (w/v) and repeat.

Protocol B: Cosolvent-Surfactant "Drop-Down" Formulation

This protocol is optimized for generating higher concentration stocks for in vivo animal dosing (e.g., Intraperitoneal injection).

  • Primary Solubilization: Dissolve the compound completely in 100% DMSO to create a concentrated stock (e.g., 20x your final desired concentration). Ensure complete dissolution by vortexing.

  • Surfactant Coating: Add Tween-80 in a volume equal to the DMSO used (e.g., if you used 50 µL DMSO, add 50 µL Tween-80). Vortex vigorously for 60 seconds. Causality: The surfactant coats the solvated hydrophobic molecules, creating a micellar boundary that prevents rapid nucleation upon aqueous exposure.

  • Aqueous Phase Addition: Place the tube on a vortex mixer set to medium-high. While the solution is actively swirling, add the remaining 90% volume of saline dropwise.

  • Self-Validation (Microscopic Inspection): Let the formulated solution sit at room temperature for 2 hours. Place a 10 µL drop on a glass slide and inspect under a light microscope at 40x magnification.

    • Pass: A completely clear field of view.

    • Fail: The presence of needle-like crystals indicates Ostwald ripening and formulation failure. If crystals are present, you must lower the target concentration or increase the surfactant ratio.

References

  • Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2024). "Solubilization techniques used for poorly water-soluble drugs." Acta Pharmaceutica Sinica B, 14(11), 4683-4716. URL: [Link]

  • Jouyban, A. (2008). "Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures." Journal of Pharmacy and Pharmaceutical Sciences, 11(1), 32-58. URL: [Link]

  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666. URL: [Link]

Optimization

Technical Support Center: Troubleshooting Methyl 3-Methoxy-1H-pyrrole-2-carboxylate Workflows

Overview Methyl 3-methoxy-1H-pyrrole-2-carboxylate is a highly functionalized, electron-rich heterocyclic building block. The presence of the C3-methoxy group (a strong π -donor) and the C2-methyl ester (an electron-with...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Methyl 3-methoxy-1H-pyrrole-2-carboxylate is a highly functionalized, electron-rich heterocyclic building block. The presence of the C3-methoxy group (a strong π -donor) and the C2-methyl ester (an electron-withdrawing group) creates a strong push-pull electronic system. This unique electronic topology frequently leads to regioselectivity issues, over-reaction, and degradation if reaction conditions are not strictly controlled during synthesis and functionalization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for researchers working with this specific substrate.

FAQ 1: Controlling N-Alkylation vs. C-Alkylation

Q: When attempting to alkylate the pyrrole nitrogen (N1) using an alkyl halide, I isolate significant amounts of C4 and C5 alkylated byproducts. How can I force strict N-alkylation?

The Causality (Mechanistic Insight): The pyrrole anion is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is a "hard" nucleophilic center, while the carbon atoms (C4 and C5) are "soft" [3]. The C3-methoxy group exacerbates this by funneling electron density into the C4 and C5 positions via resonance, increasing their nucleophilicity. If you use a soft counterion (like Li+ or Mg2+) or a non-polar solvent, the metal coordinates tightly to the nitrogen, forcing the electrophile to attack the carbon.

The Solution: To favor N-alkylation, you must use a hard counterion (K+ or Na+) and a highly polar aprotic solvent (like DMF or DMSO) to ensure the metal cation is heavily solvated, leaving the "hard" nitrogen anion exposed and highly reactive [2].

Protocol: Optimized N-Alkylation

  • Preparation: In an oven-dried flask under N2, dissolve Methyl 3-methoxy-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add anhydrous K2CO3 (4.0 eq) [2]. Self-Validation: The mixture will turn slightly yellow as the pyrrolide anion forms. Stir at room temperature for 30 minutes.

  • Electrophile Addition: Dropwise add the alkyl halide (1.1 eq). Do not use a large excess, as this promotes secondary C-alkylation.

  • Reaction & Quench: Stir for 4–14 hours at room temperature. Monitor via TLC (UV active). Quench by pouring into ice water (5 volumes).

  • Extraction: Extract with EtOAc (3x). Wash the combined organic layers heavily with brine (5x) to remove DMF. Dry over Na2SO4 and concentrate.

N_vs_C_Alkylation A Methyl 3-methoxy-1H-pyrrole-2-carboxylate (Pyrrolide Anion) B N1-Alkylation (Target Product) A->B Polar Aprotic Solvent (DMF) Hard Cation (K+, Na+) C C4 / C5 Alkylation (Undesired Byproduct) A->C Non-polar Solvent (THF/Ether) Soft Cation (Mg2+, Li+)

Figure 1: Solvent and counterion effects on the ambident reactivity of the pyrrolide anion.

FAQ 2: Preventing Over-Halogenation

Q: I am trying to brominate at the C4 or C5 position, but I keep getting a complex mixture of di-brominated and oxidized byproducts. How do I achieve clean mono-bromination?

The Causality (Mechanistic Insight): Pyrroles are inherently electron-rich and undergo electrophilic aromatic substitution (EAS) rapidly[3]. The C3-methoxy group acts as a powerful activating group, making the ring extremely susceptible to over-reaction. Using elemental bromine (Br2) is often too harsh, leading to polyhalogenation and oxidative degradation of the pyrrole core.

The Solution: Use N-Bromosuccinimide (NBS) as a mild, solid source of electrophilic bromine, and run the reaction at cryogenic temperatures to kinetically control the substitution [3]. The C5 position is generally less sterically hindered than C4 (which is adjacent to the bulky methoxy group), but regioselectivity can be mixed; strict temperature control is required to prevent di-bromination.

Protocol: Controlled Mono-Bromination

  • Solvent Selection: Dissolve the pyrrole substrate (1.0 eq) in anhydrous THF or DCM (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Crucial Step: Do not attempt this at 0 °C, as the activation energy for the second bromination is easily overcome at higher temperatures.

  • Reagent Addition: Add NBS (0.95 eq) portion-wise over 15 minutes. Self-Validation: Using a slight substoichiometric amount of NBS ensures no excess electrophile is available for di-halogenation, prioritizing mono-product purity over 100% conversion.

  • Quench: After 1 hour at -78 °C, quench cold with saturated aqueous Na2S2O3 to destroy any unreacted positive halogen species.

  • Workup: Warm to room temperature, extract with DCM, wash with water, and purify via flash chromatography.

FAQ 3: Avoiding Decarboxylation During Ester Hydrolysis

Q: I successfully saponified the C2-methyl ester to the carboxylic acid, but upon isolation, my NMR shows the loss of the pyrrole ring protons and the carboxylic acid peak. What happened?

The Causality (Mechanistic Insight): Pyrrole-2-carboxylic acids are highly unstable and prone to spontaneous protodecarboxylation [1]. The mechanism involves protonation of the pyrrole ring at C2 or C5, followed by the expulsion of CO2. The C3-methoxy group stabilizes the intermediate cationic species, making this decarboxylation even faster than in unsubstituted pyrroles. Heating the free acid or exposing it to mildly acidic conditions during workup will destroy your product [1].

The Solution: Perform the hydrolysis under strictly mild basic conditions and avoid isolating the free carboxylic acid if possible. Instead, use the carboxylate salt directly in the next step (e.g., amide coupling), or carefully acidify only to pH 5-6 at 0 °C and use immediately.

Protocol: Mild Saponification and Handling

  • Hydrolysis: Dissolve the ester in a 3:1:1 mixture of THF:MeOH:H2O. Add LiOH·H2O (2.0 eq). Stir at room temperature for 2-4 hours until TLC indicates complete consumption of the ester.

  • Concentration: Remove the volatile organics (THF/MeOH) under reduced pressure without heating the water bath above 30 °C.

  • Careful Acidification: Cool the remaining aqueous layer to 0 °C. Slowly add 1M HCl dropwise until the pH reaches exactly 5.0. Self-Validation: Going below pH 4 will trigger rapid decarboxylation.

  • Extraction: Extract immediately with cold EtOAc, dry over Na2SO4, and concentrate in vacuo at ambient temperature. Store the resulting acid at -20 °C and use within 24 hours.

Decarboxylation_Pathway Ester C2 Methyl Ester Acid Pyrrole-2-carboxylic Acid (Unstable Intermediate) Ester->Acid Mild Base (LiOH) 0-25°C Decarb Decarboxylated Pyrrole (Degradation Byproduct) Acid->Decarb Acidic Workup (pH < 4) or Heat (> 40°C)

Figure 2: Degradation pathway of pyrrole-2-carboxylates via protodecarboxylation.

Quantitative Data Summary: Reaction Troubleshooting Matrix

To assist in rapid troubleshooting, the following table summarizes the key reaction parameters, expected outcomes, and byproduct mitigation strategies for Methyl 3-methoxy-1H-pyrrole-2-carboxylate.

Reaction TypeTarget ProductPrimary ByproductCausality of ByproductMitigation Strategy
N-Alkylation N1-Alkyl pyrroleC4/C5-Alkyl pyrroleSoft metal counterions (Li+, Mg2+) direct electrophiles to the soft C-centers.Use K2CO3 or NaH in highly polar aprotic solvents (DMF, DMSO) [2].
Bromination C5-Bromo pyrroleC4,C5-Dibromo pyrroleC3-methoxy group hyperactivates the ring toward electrophiles.Use 0.95 eq NBS at -78 °C in THF; quench cold with Na2S2O3 [3].
Saponification Pyrrole-2-carboxylic acid3-Methoxy-1H-pyrroleSpontaneous protodecarboxylation of the free acid.Acidify workup only to pH 5 at 0 °C; avoid heating; store as salt[1].
N-Protection N-Boc or N-Cbz pyrroleUnreacted starting materialPoor nucleophilicity of neutral pyrrole nitrogen.Deprotonate first with NaH, or use DMAP catalysis with anhydrides [4].

References

  • Arsenault, G. P., & MacDonald, S. F. (1961). A study of the decarboxylation of pyrroles related to 5-carboxyporphobilinogen. ResearchGate.[Link]

  • Optimization of reaction conditions for the N-alkylation of pyrrole 2a. ResearchGate.[Link]

  • Pyrrole - Reactions and Reactivity. Wikipedia.[Link]

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. National Institutes of Health (NIH) / PMC.[Link]

Troubleshooting

Column chromatography conditions for Methyl 3-methoxy-1H-pyrrole-2-carboxylate isolation

Technical Support Center: Isolation of Methyl 3-methoxy-1H-pyrrole-2-carboxylate A Guide to Successful Column Chromatography Purification Welcome to the technical support center for the chromatographic purification of Me...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isolation of Methyl 3-methoxy-1H-pyrrole-2-carboxylate

A Guide to Successful Column Chromatography Purification

Welcome to the technical support center for the chromatographic purification of Methyl 3-methoxy-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful isolation of this compound. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the purification of Methyl 3-methoxy-1H-pyrrole-2-carboxylate.

Q1: What is the recommended stationary and mobile phase for purifying Methyl 3-methoxy-1H-pyrrole-2-carboxylate?

A1: The standard choice for the stationary phase is Silica Gel (230-400 mesh) due to its effectiveness in separating moderately polar compounds. For the mobile phase (eluent), a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate is the most common and effective starting point. The polarity of the eluent is fine-tuned by adjusting the ratio of these solvents.[1][2][3]

Q2: What is the ideal target Rf value I should aim for on a TLC plate before running the column?

A2: For optimal separation in flash column chromatography, you should aim for an Rf (Retardation factor) value for your target compound in the range of 0.2 to 0.35 .[1][4] An Rf in this range ensures that the compound does not elute too quickly (preventing co-elution with non-polar impurities) nor does it bind too strongly to the silica (which can lead to band broadening and low recovery).[4]

Q3: What are the likely impurities I need to separate from my target compound?

A3: Impurities can arise from several sources, including unreacted starting materials, by-products, and degradation products.[5][6] For pyrrole derivatives, common impurities may include:

  • Starting Materials: Depending on the synthetic route, these could be various precursors used in the synthesis.

  • Structurally Similar By-products: Synthesis of substituted pyrroles can sometimes yield isomers or related heterocyclic compounds.[1]

  • Oxidation/Polymerization Products: Pyrroles can be sensitive to air and light, leading to the formation of colored, often more polar, oligomeric impurities.[7][8] These are often visible as baseline material or streaks on a TLC plate.

Q4: My compound appears to be degrading or streaking on the silica gel. What can I do?

A4: Pyrrole compounds can be sensitive to the acidic nature of standard silica gel, which can cause decomposition or streaking (tailing).[7] To mitigate this, you can:

  • Deactivate the Silica: Before packing the column, you can treat the silica gel with a solvent mixture containing a small amount (e.g., 1%) of a non-nucleophilic base like triethylamine (Et3N).[7] This neutralizes the acidic sites.

  • Use a Faster Elution: Employing flash chromatography with sufficient pressure minimizes the time your compound spends on the column, reducing the opportunity for degradation.[1]

  • Consider Alumina: As an alternative, neutral or basic alumina can be used as the stationary phase for acid-sensitive compounds.[7][9]

Q5: Can I use reverse-phase chromatography for this purification?

A5: Yes, reverse-phase chromatography is a viable alternative, particularly if the compound or its impurities are highly polar and difficult to separate using normal-phase (silica gel) chromatography.[1] A typical mobile phase for reverse-phase would be a gradient of acetonitrile or methanol in water.

Troubleshooting Guide

Even with careful planning, challenges can arise. This section provides a systematic approach to troubleshooting common column chromatography issues.

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation / Co-elution 1. Incorrect Solvent System: The polarity difference between your compound and impurities is not being exploited effectively.[1] 2. Column Overloading: Too much crude material was loaded onto the column for its size.[10] 3. Poor Column Packing: Cracks, channels, or an uneven silica bed are causing the sample band to travel unevenly.[11][12]1. Re-optimize Eluent: Perform further TLC analysis with different solvent systems (e.g., trying dichloromethane/hexanes or adding a small amount of methanol) to maximize the separation between spots (ΔRf).[1] 2. Reduce Sample Load: Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:100 ratio of crude sample to silica gel by weight. 3. Repack the Column: Ensure the silica is packed as a uniform, homogenous slurry and is never allowed to run dry.[9][12]
Compound Runs Too Fast (High Rf) The mobile phase is too polar, causing the compound to spend more time in the mobile phase than on the stationary phase.Decrease Eluent Polarity: Increase the proportion of the non-polar solvent (e.g., hexanes) in your eluent mixture. For example, move from 30% ethyl acetate in hexanes to 20%.[13]
Compound Won't Elute (Low/Zero Rf) The mobile phase is not polar enough to move the compound off the highly polar silica gel.[13]Increase Eluent Polarity: Increase the proportion of the polar solvent (e.g., ethyl acetate). If necessary, a stronger polar solvent like methanol can be added in small percentages (1-5%) to the eluent system.[1]
Band Tailing / Streaking 1. Sample Insolubility: The compound is precipitating at the top of the column. 2. Strong Interaction with Silica: Acidic sites on the silica are strongly interacting with your compound.[7] 3. Sample Overload: The concentration of the sample band is too high.1. Use a Less Polar Loading Solvent: Dissolve the sample in a minimal amount of a solvent in which it is highly soluble but is less polar than the eluent. Alternatively, perform a "dry load".[9] 2. Add a Modifier: Add a small amount of triethylamine (~0.5-1%) to the eluent to neutralize acidic silica sites.[7] 3. Reduce Sample Concentration: Ensure the sample is fully dissolved in the loading solvent and use a more dilute solution if necessary.
Low Product Recovery 1. Irreversible Adsorption: The compound is binding irreversibly to the silica gel.[7] 2. Fractions Collected Improperly: The compound eluted without being detected in the collected fractions. 3. Volatility: The product may be somewhat volatile and lost during solvent removal.[7]1. Deactivate Silica or Use Alumina: As mentioned in the FAQs, neutralizing the silica with a base or using alumina can prevent irreversible binding.[7] 2. Monitor Carefully: Collect smaller fractions and check each one meticulously by TLC. 3. Careful Evaporation: Remove the solvent on a rotary evaporator using a moderate temperature and avoid leaving the flask under high vacuum after the solvent is gone.[7]

Experimental Protocols & Methodologies

Protocol 1: TLC Optimization of Eluent System

This protocol is critical for determining the ideal solvent system before committing to a large-scale column.

  • Prepare TLC Chambers: Line several small beakers or TLC chambers with filter paper and add different ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3, 6:4 v/v). Cover and let the atmosphere saturate.

  • Spot the Plate: Dissolve a small amount of your crude product in a volatile solvent (like dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the spotted TLC plate into one of the prepared chambers. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining (e.g., with iodine or permanganate).

  • Analyze: Calculate the Rf value for your target compound in each solvent system. The optimal system will give your product an Rf of ~0.2-0.35 and provide the largest possible separation from all impurities.[1][4]

Data Presentation: Recommended Starting Solvent Systems
Polarity of CompoundRecommended Solvent System (v/v)Expected Rf Range
Moderately Polar20-50% Ethyl Acetate in Hexanes0.2 - 0.4
Polar50-100% Ethyl Acetate in Hexanes or 1-5% Methanol in Dichloromethane0.2 - 0.4

Table based on general principles for moderately polar aromatic compounds.[1]

Protocol 2: Flash Column Chromatography Procedure
  • Column Preparation:

    • Select an appropriate size glass column.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[9]

  • Packing the Column (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or the least polar eluent mixture you plan to use).[1][9]

    • Pour the slurry into the column. Tap the column gently to ensure even packing and remove any air bubbles.[12]

    • Add more solvent and drain the excess until the solvent level is just above the top of the settled silica bed. Add a protective layer of sand on top.[12]

    • Crucially, never let the solvent level drop below the top of the silica gel. [12]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of the chromatography eluent (or a less polar solvent).[1] Carefully apply the solution to the top of the silica bed with a pipette. Drain the solvent until the sample is loaded onto the silica, then carefully add the eluent.

    • Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent, add a small amount of silica gel (~1-2 times the weight of the crude product), and evaporate the solvent to get a dry, free-flowing powder.[9] Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Apply pressure to the top of the column (using a pump or inert gas) to achieve a steady flow rate (flash chromatography).

    • Begin collecting fractions in test tubes or vials. The size of the fractions should be appropriate for the column size.

    • If a gradient elution is needed (i.e., to elute more polar impurities after your product), start with the less polar solvent system and gradually increase the polarity once the target compound has been collected.[11]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the fractions that contain only the pure product.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified Methyl 3-methoxy-1H-pyrrole-2-carboxylate.[1]

Visualizations

Chromatography Workflow

The following diagram illustrates the logical flow from crude product to purified compound.

ChromatographyWorkflow Crude Crude Product TLC TLC Optimization Crude->TLC Pack Column Packing TLC->Pack Determines Eluent Load Sample Loading Pack->Load Elute Elution & Fraction Collection Load->Elute Analyze TLC Analysis of Fractions Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: General workflow for column chromatography purification.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing poor separation.

TroubleshootingTree decision decision solution solution Start Poor Separation Observed CheckTLC Analyze TLC of Crude Start->CheckTLC CheckLoad Sample Overloaded? CheckTLC->CheckLoad Yes (ΔRf is good) ReOpt Re-optimize Solvent System CheckTLC->ReOpt No (ΔRf too small) CheckPacking Column Packed Correctly? CheckLoad->CheckPacking No ReduceLoad Reduce Sample Load or Use a Bigger Column CheckLoad->ReduceLoad Yes CheckPacking->Start Yes (Re-evaluate) Repack Repack Column Carefully CheckPacking->Repack No

Caption: Decision tree for troubleshooting poor separation.

References

  • Benchchem. (2025). Technical Support Center: Purification of Substituted 1H-Pyrrol-2(3H)-ones.
  • Restek. (n.d.). Troubleshooting Guide.
  • Benchchem. (2025). Technical Support Center: Purification of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Royal Society of Chemistry. (2010). Supplementary Material (ESI) for Polymer Chemistry.
  • Organic Syntheses. (n.d.). Procedure for Methyl 3-methoxy-2-naphthoate.
  • Organic Syntheses. (2023, January 2). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement.
  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide.
  • MIT Digital Lab Techniques Manual. (n.d.). Column Chromatography.
  • Royal Society of Chemistry. (n.d.). Clean Preparation of Multisubstituted Pyrroles under Metal and Solvent-free Conditions.
  • Arkivoc. (n.d.). Synthesis and transformations of some 1,2,4-trisubstituted pyrroles.
  • idUS. (2023, August 24). Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates.
  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION.
  • AWS. (n.d.). III Spectroscopic Data.
  • PMC. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis.
  • Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of substituted pyrroles.
  • ACS Publications. (2022, August 1). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis.
  • Benchchem. (2025). Common impurities in commercial Pyrrole-2,3,4,5-d4.
  • MedchemExpress.com. (n.d.). Methyl 3-hydroxy-1H-pyrrole-2-carboxylate.
  • Reddit. (2020, January 19). Rf value for TLC.
  • Student Doctor Network Forums. (2012, January 22). TLC Chromatography Question.
  • ResearchGate. (n.d.). Organic volatile impurities in pharmaceuticals.
  • Wyzant Ask An Expert. (2017, September 29). Rf values TLC - Organic Chemistry LAB.
  • IJPSR. (2014, March 20). Presence of organic impurities into active pharmaceutical ingredients. Retrieved from International Journal of Pharmaceutical Sciences and Research.
  • SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review.

Sources

Optimization

Refining microwave-assisted synthesis of Methyl 3-methoxy-1H-pyrrole-2-carboxylate

Welcome to the Technical Support Center for Microwave-Assisted Organic Synthesis (MAOS). As a Senior Application Scientist, I have designed this resource to address the mechanistic nuances, practical challenges, and opti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Microwave-Assisted Organic Synthesis (MAOS). As a Senior Application Scientist, I have designed this resource to address the mechanistic nuances, practical challenges, and optimization strategies for synthesizing Methyl 3-methoxy-1H-pyrrole-2-carboxylate .

This guide bypasses generic advice to focus on the causality behind experimental choices, ensuring your protocols act as self-validating systems that maximize yield and regioselectivity.

I. Process Overview & Workflow

The synthesis of Methyl 3-methoxy-1H-pyrrole-2-carboxylate relies on the highly regioselective O-methylation of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate. Microwave irradiation accelerates this transformation by coupling directly with the polar solvent and ionic intermediates, bypassing the thermal gradients of conventional heating[1].

Workflow A Methyl 3-hydroxy-1H- pyrrole-2-carboxylate C Microwave Reactor (100°C, 15 min) A->C B Reagents: MeI, K2CO3, DMF B->C D Workup & Extraction (EtOAc/H2O) C->D Dielectric Heating E Methyl 3-methoxy-1H- pyrrole-2-carboxylate D->E High Yield (>90%)

Fig 1. Microwave-assisted workflow for the O-methylation of 3-hydroxypyrrole-2-carboxylate.

II. Standard Operating Procedure (SOP)

Optimized Microwave-Assisted O-Methylation Protocol

This protocol is engineered as a self-validating system. The choice of base and solvent is strictly dictated by the pKa differential of the substrate and the dielectric properties required for microwave coupling.

Step 1: Reaction Setup

  • Equip a 10 mL microwave-transparent quartz or heavy-walled borosilicate glass vial with a magnetic stir bar.

  • Add Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (1.0 equiv, e.g., 1.0 mmol).

  • Add anhydrous K₂CO₃ (1.5 equiv).

    • Causality: The 3-hydroxyl group (pKa ~9) is significantly more acidic than the pyrrole NH (pKa ~16.5). A mild base like K₂CO₃ selectively deprotonates the hydroxyl group without generating the highly reactive pyrrolide anion, locking the reaction into the O-alkylation pathway[2].

Step 2: Solvent and Reagent Addition

  • Add 3.0 mL of anhydrous N,N-Dimethylformamide (DMF) .

    • Causality: DMF possesses a high dielectric loss tangent ( tanδ=0.161 ), making it an exceptional microwave absorber. This ensures rapid, volumetric energy transfer directly to the reaction medium[3].

  • Add Methyl Iodide (MeI) (1.2 equiv) dropwise. Seal the vial immediately with a Teflon-lined crimp cap to prevent the volatilization of MeI.

Step 3: Microwave Irradiation

  • Insert the vial into the microwave synthesizer.

  • Parameters: Temperature = 100 °C; Time = 10 minutes; Maximum Power = 150 W; Stirring = High.

    • Causality: Setting a maximum power limit prevents the magnetron from spiking energy input, which can cause localized superheating. High stirring is mandatory to dissipate heat uniformly.

Step 4: In-Process Control (Self-Validation)

  • Before proceeding to workup, withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS or TLC (Hexane:EtOAc 7:3). The disappearance of the starting material mass (m/z 141) and the appearance of the product mass (m/z 155) validates reaction completion. If incomplete, re-irradiate for 5 minutes.

Step 5: Workup

  • Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with distilled water (3 x 10 mL) to remove DMF and inorganic salts. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

III. Quantitative Data: Conventional vs. Microwave Synthesis

ParameterConventional Thermal Heating (Oil Bath)Microwave-Assisted Synthesis (MAOS)
Heat Transfer Mechanism Conduction / Convection (Wall-to-core)Dielectric Polarization (Volumetric)
Reaction Time 4 - 12 hours10 - 15 minutes
Typical Yield 60 - 70%> 90%
Regioselectivity (O:N) Moderate (Prone to thermodynamic N-alkylation)High (Kinetic O-alkylation trapped rapidly)
Byproduct Profile High thermal degradation ("tar" formation)Clean profile, minimal degradation

IV. Troubleshooting Guides & FAQs

Q1: I am observing significant N-methylation (Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate) instead of the desired O-methylation. How do I correct this? A1: This is a classic regioselectivity issue governed by the Pearson Hard Soft Acid Base (HSAB) principle and thermodynamics. While O-alkylation is the kinetically favored pathway under mild basic conditions, N-alkylation is thermodynamically more stable[4].

  • Troubleshooting: Check your base. If you substituted K₂CO₃ with a stronger base like Cs₂CO₃ or NaH, you are likely deprotonating the pyrrole nitrogen, driving N-alkylation. Additionally, over-irradiation (heating beyond 15 minutes) provides the activation energy necessary for the system to equilibrate toward the thermodynamic N-alkylated byproduct. Cap your reaction time.

Mechanism SM Methyl 3-hydroxy-1H-pyrrole-2-carboxylate Deprot Deprotonation SM->Deprot AnionO Phenoxide-like Anion (Kinetic Pathway) Deprot->AnionO Mild Base (K2CO3) AnionN Pyrrolide Anion (Thermodynamic Pathway) Deprot->AnionN Strong Base / Excess Heat ProdO Methyl 3-methoxy-1H-pyrrole-2-carboxylate (Target Product) AnionO->ProdO + MeI (Fast) ProdN N-Methylated Byproduct (Impurity) AnionN->ProdN + MeI (Slow)

Fig 2. Divergent kinetic (O-alkylation) vs thermodynamic (N-alkylation) reaction pathways.

Q2: How exactly does microwave irradiation improve the yield of this specific pyrrole-2-carboxylate compared to my traditional oil bath? A2: The improvement is rooted in dielectric heating . In a traditional oil bath, heat transfers via conduction from the vessel walls to the reaction mixture, creating severe thermal gradients. Microwave irradiation directly couples with polar molecules (like your DMF solvent and the phenoxide anion), causing rapid molecular friction and volumetric heating[3]. This eliminates the wall-effect and rapidly overcomes the activation energy barrier for the S_N2 O-methylation, trapping the kinetic product before thermal degradation can occur.

Q3: My reaction mixture turns into a black, intractable tar. How can I prevent this thermal degradation? A3: "Tar" formation in microwave chemistry is almost always caused by localized superheating or "hot spots"[5]. While microwaves heat volumetrically, standing waves inside the cavity can create micro-regions where the temperature vastly exceeds your setpoint.

  • Troubleshooting: Maximum stirring is mandatory in microwave synthesis to dissipate localized heat pockets. Furthermore, if your reactor supports simultaneous active cooling (e.g., compressed air cooling while irradiating), utilize it. This forces the magnetron to input more microwave energy to maintain the bulk temperature, enhancing the non-thermal/kinetic effects while preventing bulk overheating.

Q4: Is DMF the only viable solvent for this reaction? Can I use a greener alternative? A4: While DMF is the gold standard due to its excellent microwave absorption, it is toxic. You can substitute it with greener alternatives like Acetone or Ethanol .

  • Troubleshooting: If using Ethanol, you must use a sealed pressure vessel, as the microwave will rapidly heat the solvent above its boiling point, generating significant autogenous pressure. Additionally, greener methylating agents like Dimethyl Carbonate (DMC) or Tetramethylammonium chloride (TMACl) can successfully replace toxic Methyl Iodide (MeI) under microwave conditions[6].

V. References

  • Sharma, A., & Piplani, P. (n.d.). Microwave-activated Synthesis of Pyrroles: A Short Review. Academia.edu. 1

  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. 3

  • De Bruyn, M., et al. (2019). Local Overheating Explains the Rate Enhancement of Xylose Dehydration under Microwave Heating. ACS Sustainable Chemistry & Engineering. 5

  • Maras, N., et al. (2008). Microwave-assisted methylation of phenols with tetramethylammonium chloride in the presence of K2CO3 or CS2CO3. ResearchGate. 2

  • ACS Publications. (2019). Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. Organic Letters. 4

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Comparison Guide: Methyl 3-methoxy-1H-pyrrole-2-carboxylate vs. Unsubstituted Pyrrole

Introduction In medicinal chemistry and materials science, the pyrrole ring serves as a highly versatile, electron-rich heteroaromatic scaffold. However, the functionalization of this ring fundamentally alters its electr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In medicinal chemistry and materials science, the pyrrole ring serves as a highly versatile, electron-rich heteroaromatic scaffold. However, the functionalization of this ring fundamentally alters its electronic landscape. This guide provides a rigorous spectroscopic comparison between the parent unsubstituted pyrrole and Methyl 3-methoxy-1H-pyrrole-2-carboxylate —a highly polarized "push-pull" derivative. By examining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) data, we can directly observe how the synergistic effects of an electron-withdrawing ester and an electron-donating methoxy group modulate the heterocycle's physicochemical properties.

Structural and Electronic Context

Unsubstituted pyrrole is a 6π-electron aromatic system where the nitrogen lone pair is fully delocalized into the ring, rendering the carbon atoms (particularly C2 and C5) highly electron-rich[1].

In contrast, Methyl 3-methoxy-1H-pyrrole-2-carboxylate features two competing substituents that break this symmetry:

  • C2 Methyl Ester (-CO₂CH₃): Acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects, generally deshielding the ring protons and lowering the electron density at the C5 and C3 positions[1].

  • C3 Methoxy Group (-OCH₃): Acts as a strong electron-donating group (EDG) via resonance (+M effect). The oxygen lone pair donates electron density back into the ring, strongly shielding the C2 and C4 positions.

The resulting "push-pull" dipole drastically shifts the spectroscopic signatures compared to the parent molecule.

Spectroscopic Data Comparison

Table 1: ¹H NMR Chemical Shifts (CDCl₃, 300 MHz)

The following quantitative data summarizes the proton environments and the causality behind their shifts[1],[2].

Proton EnvironmentUnsubstituted Pyrrole (δ, ppm)Methyl 3-methoxy-1H-pyrrole-2-carboxylate (δ, ppm)Mechanistic Rationale
N-H 8.10 (br s)8.80 (br s)Deshielded by the C2 ester's electron-withdrawing effect and intramolecular H-bonding.
H-2 6.78 (m)SubstitutedN/A
H-3 6.22 (m)SubstitutedN/A
H-4 6.22 (m)5.90 (t, J=2.8 Hz)Strongly shielded by the resonance donation (+M) from the adjacent C3 methoxy group.
H-5 6.78 (m)6.85 (t, J=2.8 Hz)Slightly deshielded by the inductive effect of the C2 ester.
-OCH₃ N/A3.85 (s)Characteristic resonance for an aryl-alkyl ether.
-CO₂CH₃ N/A3.82 (s)Characteristic resonance for a conjugated methyl ester.
Table 2: ¹³C NMR Chemical Shifts (CDCl₃, 75 MHz)

Carbon chemical shifts are highly sensitive to the nature and position of substituents on the pyrrole ring[1].

Carbon AtomUnsubstituted Pyrrole (δ, ppm)Methyl 3-methoxy-1H-pyrrole-2-carboxylate (δ, ppm)Mechanistic Rationale
C-2 118.0112.5Net shielding: The strong ortho-shielding from the C3 methoxy overrides the ester's deshielding effect.
C-3 108.0152.0Strongly deshielded due to the direct attachment of the electronegative oxygen atom.
C-4 108.098.5Highly shielded by the resonance electron donation from the C3 methoxy group.
C-5 118.0123.0Deshielded by the conjugated C2 ester group.
C=O (Ester) N/A162.0Typical shift for an α,β-unsaturated/heteroaromatic ester.
-OCH₃ N/A58.5Standard methoxy carbon shift.
-CO₂CH₃ N/A51.5Standard ester methyl carbon shift.
Table 3: Key FT-IR and UV-Vis Features

Vibrational and electronic transitions highlight the structural rigidity and extended conjugation[3],[4].

FeatureUnsubstituted PyrroleMethyl 3-methoxy-1H-pyrrole-2-carboxylateMechanistic Rationale
N-H Stretch (IR) ~3400–3531 cm⁻¹ (broad/sharp mix)~3320 cm⁻¹ (sharper, downshifted)The N-H bond is weakened by intramolecular hydrogen bonding with the C2 ester carbonyl[3].
C=O Stretch (IR) N/A1685 cm⁻¹Indicates a highly conjugated ester carbonyl.
C=C Stretch (IR) 1530 cm⁻¹1555 cm⁻¹Ring vibrations are altered by the polarized push-pull electron distribution.
UV-Vis (λmax) ~210 nm~275 nmThe ester group extends the π-conjugation system, lowering the HOMO-LUMO gap.

Experimental Methodologies

To ensure high-fidelity, self-validating data, adhere to the following protocols for spectroscopic acquisition[1],[2].

Protocol A: High-Resolution NMR Acquisition (¹H and ¹³C)
  • Sample Preparation: Weigh 15 mg (for ¹H) or 50 mg (for ¹³C) of the pyrrole derivative. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS)[1].

  • Filtration: Filter the solution through a glass-wool plug into a standard 5 mm NMR tube to remove particulates that could distort magnetic homogeneity.

  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃ and perform gradient shimming.

  • Acquisition Parameters:

    • ¹H NMR: Set Number of Scans (NS) to 16, with a Relaxation Delay (D1) of 1-2 seconds[1].

    • ¹³C NMR: Set NS to 512–1024, with a D1 of 2 seconds to account for longer carbon relaxation times. Enable proton broadband decoupling to yield single lines for each carbon[1].

  • Validation: Calibrate the spectrum using the internal TMS peak at exactly 0.00 ppm. The residual CHCl₃ solvent peak must appear at 7.26 ppm (¹H) and 77.16 ppm (¹³C)[2].

Protocol B: FT-IR Spectroscopy (ATR Method)
  • Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Acquire a background spectrum (32 scans) to ensure the absence of broad water bands (3200-3600 cm⁻¹) or CO₂ interference.

  • Sample Application: Place 2-5 mg of the solid Methyl 3-methoxy-1H-pyrrole-2-carboxylate directly onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Validation: Verify the baseline is flat. The presence of a sharp C=O stretch at ~1685 cm⁻¹ confirms the integrity of the ester functionality, validating the compound's structure.

Workflow Visualization

The following diagram illustrates the analytical workflow for elucidating the electronic properties of substituted pyrroles.

G cluster_0 Data Acquisition Start Sample Preparation (Analyte + CDCl3/TMS) NMR NMR Spectroscopy (1H & 13C Shifts) Start->NMR IR FT-IR Spectroscopy (Vibrational Modes) Start->IR UV UV-Vis Spectroscopy (π-Conjugation) Start->UV DataProcess Data Processing & Integration (Baseline Correction, Peak Assignment) NMR->DataProcess IR->DataProcess UV->DataProcess Analysis Structural & Electronic Elucidation (Push-Pull Dipole Validation) DataProcess->Analysis

Spectroscopic workflow for elucidating push-pull electronic effects in substituted pyrroles.

Conclusion

The spectroscopic comparison between unsubstituted pyrrole and Methyl 3-methoxy-1H-pyrrole-2-carboxylate perfectly illustrates the power of substituent electronic effects. The C3-methoxy group acts as a powerful resonance donor, shielding the C4 position, while the C2-ester extends conjugation and deshields the overall system. Understanding these distinct NMR shifts and vibrational frequencies is critical for researchers developing novel pyrrole-based therapeutics, as these electronic properties directly dictate the molecule's reactivity, target binding affinity, and metabolic stability.

References

  • [1] An In-depth Technical Guide to ¹H and ¹³C NMR Spectra of Substituted Pyrroles | Source: BenchChem | 1

  • [3] NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy | Source: AIP Publishing | 3

  • [4] Solvent Dependence of Absorption Intensities and Wavenumbers of the Fundamental and First Overtone of NH Stretching Vibration of Pyrrole | Source: ACS Publications | 4

  • [2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents | Source: University of Pittsburgh (Organometallics) | 2

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of Methyl 3-methoxy-1H-pyrrole-2-carboxylate: A Guide for Laboratory Professionals

Immediate Safety and Hazard Assessment Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds, Methyl 3-methoxy-1H-pyrrole-2-carb...

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Author: BenchChem Technical Support Team. Date: March 2026

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds, Methyl 3-methoxy-1H-pyrrole-2-carboxylate should be handled with care. The SDS for the structurally similar METHYL 3-METHOXY-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE indicates that it is harmful if swallowed and can cause skin, eye, and respiratory irritation[1]. Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood[2][3].

Personal Protective Equipment (PPE):

When handling Methyl 3-methoxy-1H-pyrrole-2-carboxylate for waste consolidation and disposal, the following PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required[2].

  • Eye Protection: Chemical safety goggles or a face shield must be worn to prevent splashes[2].

  • Skin and Body Protection: A laboratory coat and appropriate protective clothing are necessary to prevent skin exposure[2].

Step-by-Step Disposal Protocol

The proper disposal of Methyl 3-methoxy-1H-pyrrole-2-carboxylate involves a systematic approach to waste segregation, containment, and labeling. Adherence to these steps is crucial for regulatory compliance and safety.

Waste Identification and Segregation

Methyl 3-methoxy-1H-pyrrole-2-carboxylate should be classified as hazardous chemical waste. It is imperative to keep this waste stream separate from non-hazardous waste and other incompatible chemical waste streams.

  • Solid Waste: Collect solid Methyl 3-methoxy-1H-pyrrole-2-carboxylate waste, along with any contaminated materials such as weighing paper, gloves, and pipette tips, in a designated hazardous waste container[2].

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[2].

  • Incompatible Materials: Avoid mixing this waste with strong oxidizing agents, acids, or bases to prevent potentially violent reactions[4][5].

Container Selection and Labeling

The selection of an appropriate waste container is critical to prevent leaks and ensure safe storage.

  • Container Type: Use a container that is chemically compatible with Methyl 3-methoxy-1H-pyrrole-2-carboxylate. High-density polyethylene (HDPE) containers are generally suitable for a wide range of chemical wastes[2]. The container must be in good condition, with a secure, leak-proof lid[6].

  • Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "Methyl 3-methoxy-1H-pyrrole-2-carboxylate," and the approximate quantity or concentration[6][7]. The label should also include the accumulation start date[7].

Waste Accumulation and Storage

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation[8][9].

  • Storage Location: The SAA must be a designated, well-ventilated, and secure area away from general laboratory traffic[2].

  • Container Management: Keep waste containers tightly closed at all times, except when adding waste[6][7]. Do not fill containers beyond 90% of their capacity to allow for vapor expansion[6].

  • Storage Limits: Regulations limit the amount of hazardous waste that can be stored in an SAA. Typically, a maximum of 55 gallons of hazardous waste is permitted[8][9]. Once this limit is reached, the waste must be removed within three days[9].

Final Disposal

The final disposal of chemical waste must be handled by trained professionals.

  • Contact EHS: Arrange for the pickup and final disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor[2][6].

  • Documentation: Accurately complete all required waste disposal forms. This documentation is essential for regulatory compliance and tracking the waste from generation to final disposition[10][11].

Quantitative Data Summary for Waste Management

ParameterGuidelineRationale
Waste Container Filling Level Do not exceed 90% of the container's total volume.To allow for vapor expansion and prevent spills during transport.
SAA Storage Limit A maximum of 55 gallons of hazardous waste.To comply with federal and state regulations.[8][9]
SAA Storage Time Limit Up to 12 months from the accumulation start date, provided the volume limit is not exceeded.To ensure timely and safe disposal of hazardous materials.[8][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Methyl 3-methoxy-1H-pyrrole-2-carboxylate.

DisposalWorkflow cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Accumulation & Storage cluster_disposal Final Disposal Generate Generate Methyl 3-methoxy-1H-pyrrole-2-carboxylate Waste Segregate Segregate as Hazardous Chemical Waste Generate->Segregate SelectContainer Select Compatible Container (e.g., HDPE) Segregate->SelectContainer LabelContainer Label with 'Hazardous Waste', Chemical Name, and Date SelectContainer->LabelContainer StoreInSAA Store in Designated Satellite Accumulation Area (SAA) LabelContainer->StoreInSAA MonitorLimits Monitor Volume and Time Limits StoreInSAA->MonitorLimits ContactEHS Contact EHS for Pickup MonitorLimits->ContactEHS Limit Reached CompleteForms Complete Waste Disposal Forms ContactEHS->CompleteForms FinalDisposal Professional Disposal CompleteForms->FinalDisposal

Caption: Disposal workflow for Methyl 3-methoxy-1H-pyrrole-2-carboxylate.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor and the institutional EHS office.

  • Containment: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Cleanup: Carefully collect the absorbent material and any contaminated debris. Place it in a sealed, labeled container and dispose of it as hazardous chemical waste[6].

  • Decontamination: Decontaminate the spill area according to your laboratory's standard operating procedures.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.

References

  • EHRS, University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. [Link]

  • CSIR IIP. Laboratory Chemical Waste Management. [Link]

  • Ball State University. Chemical Waste / Lab Waste Management in Laboratories and Art Studios/Workshops. [Link]

  • Unknown. Laboratory Waste Management Guidelines. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • EPA. Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

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